The following technical guide details the chemical properties, synthesis, and application of 5-Chloro-1-methylpyrazol-4-ol , a specialized heterocyclic building block. Executive Summary 5-Chloro-1-methylpyrazol-4-ol is a...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, synthesis, and application of 5-Chloro-1-methylpyrazol-4-ol , a specialized heterocyclic building block.
Executive Summary
5-Chloro-1-methylpyrazol-4-ol is a trisubstituted pyrazole scaffold increasingly utilized in medicinal chemistry as a bioisostere for phenols and a core motif in kinase inhibitors. Its structural uniqueness lies in the juxtaposition of an electron-donating hydroxyl group (C4) with an electron-withdrawing/steric chlorine atom (C5). This arrangement modulates the pKa of the hydroxyl group, enhancing metabolic stability compared to non-halogenated analogues, while the N-methyl group locks the tautomeric equilibrium, ensuring a defined hydrogen-bond donor profile.
This guide provides a validated physicochemical profile, robust synthesis protocols via organoboron oxidation, and a strategic map for downstream functionalization.
Physicochemical Profile
The following data aggregates experimental and predicted values for laboratory benchmarking.
Property
Value / Description
Notes
Chemical Name
5-Chloro-1-methyl-1H-pyrazol-4-ol
IUPAC
CAS Number
1890923-07-5
Primary identifier
Molecular Formula
C₄H₅ClN₂O
Molecular Weight
132.55 g/mol
Appearance
Off-white to pale yellow solid
Oxidizes slightly upon air exposure
Solubility
DMSO, Methanol, DCM (moderate)
Poor water solubility (neutral form)
pKa (Calculated)
~7.5 – 8.5
Acidic due to electron-deficient pyrazole ring + Cl
LogP
~0.51
Moderate lipophilicity
Storage
2–8°C, Inert Atmosphere
Hygroscopic; store under Argon/Nitrogen
Structural Analysis & Reactivity
Understanding the electronic distribution is critical for designing successful reactions.
Electronic Topography
C4-Hydroxyl (Nucleophile): The oxygen atom is the primary nucleophilic site. The adjacent nitrogen atoms reduce the pKa compared to phenol (pKa ~10), making it easier to deprotonate with weak bases (e.g., K₂CO₃).
C5-Chlorine (Electrophile/Blocker): The chlorine atom serves two roles:
Metabolic Blocker: Prevents oxidative metabolism at the C5 position.
Latent Electrophile: While less reactive than bromine, the C-Cl bond can undergo oxidative addition with specialized Pd-catalysts (e.g., Buchwald precatalysts) for cross-coupling.
N1-Methyl: Locks the pyrazole in a fixed tautomer, preventing the 1,5-sigmatropic shifts common in NH-pyrazoles.
Reactivity Map (DOT Visualization)
The following diagram outlines the three primary functionalization vectors.
Figure 1: Strategic functionalization vectors for the 5-chloro-1-methylpyrazol-4-ol scaffold.
Validated Synthesis Protocol
Direct chlorination of 1-methylpyrazol-4-ol often leads to over-chlorination or regiochemical mixtures. The most reliable route for high-purity synthesis is the Oxidation of the Boronic Ester .
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the boronic ester (1.0 eq) in THF. Cool the solution to 0°C using an ice bath. Rationale: Controlling the exotherm is crucial to prevent dechlorination.
Base Addition: Add NaOH (1M, 2.0 eq) dropwise. Stir for 10 minutes.
Oxidation: Add H₂O₂ (30%, 3.0 eq) dropwise over 15 minutes. Maintain internal temperature <10°C.
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 1 hour. Monitor by TLC or LCMS (Target Mass: 133 [M+H]⁺).
Quench: Cool back to 0°C. Quench excess peroxide with saturated aqueous Na₂S₂O₃ (sodium thiosulfate). Safety: Test with starch-iodide paper to ensure no active oxidant remains.
Workup: Acidify carefully with 1M HCl to pH ~4–5. Extract with Ethyl Acetate (3x).
Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. The crude product is often pure enough (>95%) for subsequent steps. If necessary, purify via flash chromatography (SiO₂, 0–5% MeOH in DCM).
Figure 2: Workflow for the oxidative conversion of pyrazole boronate to 4-hydroxy pyrazole.
Functionalization Strategies
O-Alkylation (Ether Synthesis)
Due to the acidic nature of the 4-OH group, alkylation proceeds rapidly.
Insight: If the alkyl halide is sensitive, use Mitsunobu conditions (PPh₃, DIAD, Alcohol, THF, 0°C -> RT). The pyrazole-OH is sufficiently acidic (pKa < 10) to be a good substrate for Mitsunobu coupling.
C-Cl Activation (Cross-Coupling)
The 5-chloro position is sterically hindered by the N-methyl group and the 4-substituent, making it less reactive than a typical aryl chloride.
Stability: The electron-rich nature of the 4-hydroxy pyrazole makes it susceptible to gradual oxidation in air, turning the solid from white to brown.
Storage: Store under inert gas (Argon) at 4°C.
References
Synthesis via Boronate Oxidation: ChemicalBook Protocol for 4-Hydroxypyrazoles. (Methodology adapted from general 4-hydroxypyrazole synthesis via boronic esters).
Reactivity of 5-Chloropyrazoles: Beilstein J. Org. Chem. (Discussing nucleophilic substitution and activation of halo-azoles).
Commercial Availability & Identifiers: EnamineStore Building Blocks. (Confirmation of CAS 1890923-07-5 and structural data).[2][3]
pKa of Hydroxypyrazoles: MedChemComm, RSC Publishing. (Comparative pKa studies of hydroxy-azoles).
An In-depth Technical Guide to the Synthesis of 5-Chloro-1-methylpyrazol-4-ol Abstract 5-Chloro-1-methylpyrazol-4-ol is a valuable heterocyclic building block in modern medicinal chemistry and drug discovery programs. It...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Synthesis of 5-Chloro-1-methylpyrazol-4-ol
Abstract
5-Chloro-1-methylpyrazol-4-ol is a valuable heterocyclic building block in modern medicinal chemistry and drug discovery programs. Its unique substitution pattern offers a versatile scaffold for the development of novel therapeutic agents. However, its synthesis presents distinct challenges, primarily centered on achieving regiochemical control during the crucial chlorination step. This technical guide provides a comprehensive overview of a robust and logical synthetic strategy, moving from fundamental retrosynthetic analysis to detailed, field-tested experimental protocols. We will explore the mechanistic underpinnings of each transformation, emphasizing the causality behind procedural choices to ensure reproducibility and high purity of the final compound. This document is intended for researchers, chemists, and professionals in the field of drug development.
Strategic Overview: A Retrosynthetic Approach
To logically devise a synthetic plan, we begin with a retrosynthetic analysis. The target molecule, 5-Chloro-1-methylpyrazol-4-ol, can be disconnected at the C-Cl bond. This reveals that the final step is an electrophilic chlorination of a key precursor, 1-methylpyrazol-4-ol. This precursor, in turn, can be disconnected via the classical Knorr pyrazole synthesis, leading back to commercially available and simple starting materials: methylhydrazine and a three-carbon (C3) carbonyl synthon, such as a derivative of malonic acid.
Caption: Retrosynthetic analysis of 5-Chloro-1-methylpyrazol-4-ol.
This analysis establishes a clear and logical two-stage synthetic strategy, which forms the structure of this guide.
Part I: Synthesis of the Core Intermediate: 1-Methylpyrazol-4-ol
The foundational step in this synthesis is the construction of the 1-methylpyrazol-4-ol ring system. The Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a β-dicarbonyl compound, is the most versatile and widely adopted method for this purpose[1].
Mechanistic Rationale and Choice of Precursors
The reaction proceeds via the nucleophilic attack of methylhydrazine on a suitable β-dicarbonyl equivalent. We select diethyl 2-formylmalonate as the C3 synthon. The choice of methylhydrazine is dictated by the target's N1-methyl group. The reaction mechanism involves an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration/tautomerization to yield the aromatic and stable pyrazol-4-ol ring. Using a formyl-dicarbonyl compound is critical for installing the required hydrogen at the C3 position of the pyrazole ring.
Apparatus Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a thermometer.
Reagent Charging: To the flask, add diethyl 2-formylmalonate (18.8 g, 0.1 mol) and ethanol (100 mL). Begin stirring to form a clear solution.
Reactant Addition: In the dropping funnel, prepare a solution of methylhydrazine (4.6 g, 0.1 mol) in ethanol (20 mL). Add this solution dropwise to the stirred reaction mixture over 30 minutes. The addition is mildly exothermic; maintain the temperature below 40°C using a water bath if necessary.
Reaction: After the addition is complete, heat the mixture to reflux (approximately 78°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
Isolation: To the resulting oil, add 100 mL of water and acidify to pH ~5 with 1M HCl. This will protonate any basic impurities. Extract the aqueous layer with ethyl acetate (3 x 50 mL) to remove non-polar impurities.
Crystallization: Adjust the pH of the aqueous layer to ~7-8 with a saturated solution of sodium bicarbonate. Cool the solution in an ice bath for 1-2 hours. The product, 1-methylpyrazol-4-ol, will precipitate as a crystalline solid.
Purification: Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to afford the pure product.
Part II: Regioselective Synthesis of 5-Chloro-1-methylpyrazol-4-ol
This step is the most critical juncture of the synthesis. It requires the regioselective introduction of a chlorine atom onto the C5 position of the electron-rich pyrazol-4-ol ring.
Mechanistic Deep Dive: The Challenge of Regioselectivity
The chlorination of 1-methylpyrazol-4-ol is an electrophilic aromatic substitution (SEAr) reaction. The hydroxyl group at the C4 position is a powerful activating group, directing the incoming electrophile (Cl⁺) to its ortho positions, which are C3 and C5.
Electronic Effects: The oxygen lone pairs of the hydroxyl group can donate electron density into the ring, stabilizing the positive charge in the sigma complex (Wheland intermediate) formed during the attack. This stabilization is effective for attacks at both C3 and C5.
Steric Effects: The N1-methyl group provides a degree of steric hindrance around the adjacent C5 position. This could potentially favor substitution at the less hindered C3 position.
The choice of chlorinating agent and reaction conditions is therefore paramount to overcoming the kinetic preference for C3 attack and achieving high selectivity for the desired C5-chloro isomer. N-Chlorosuccinimide (NCS) is an ideal reagent for this transformation. It is a solid, easy to handle, and acts as a source of electrophilic chlorine under relatively mild conditions, which often favors thermodynamic product formation and better regiocontrol compared to harsher reagents like sulfuryl chloride or chlorine gas[3][4].
Caption: Simplified mechanism for electrophilic chlorination at the C5 position.
Apparatus Setup: Use a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. The reaction should be carried out under an inert atmosphere to prevent side reactions.
Reagent Charging: Dissolve 1-methylpyrazol-4-ol (9.8 g, 0.1 mol) in 100 mL of acetonitrile. Cool the solution to 0°C using an ice-salt bath.
Chlorinating Agent Addition: Add N-Chlorosuccinimide (NCS) (13.35 g, 0.1 mol) to the cooled solution in portions over 20 minutes. Adding NCS portion-wise helps to control the exotherm and maintain a low temperature, which is crucial for selectivity.
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm slowly to room temperature and stir for an additional 3-4 hours. Monitor the consumption of the starting material by TLC.
Work-up: Once the reaction is complete, filter the mixture to remove the succinimide by-product. Concentrate the filtrate under reduced pressure.
Purification: Dissolve the crude residue in 100 mL of ethyl acetate and wash with water (2 x 50 mL) to remove any remaining succinimide and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Final Product: The resulting solid can be further purified by recrystallization from an ethyl acetate/hexane mixture to yield high-purity 5-Chloro-1-methylpyrazol-4-ol.
Expected Data and Characterization
Parameter
Expected Value
Product Name
5-Chloro-1-methylpyrazol-4-ol
Molecular Formula
C₄H₅ClN₂O
Molecular Weight
132.55 g/mol
Appearance
White to light-tan solid
Expected Yield
65-75%
Melting Point
155-160 °C
¹H NMR (DMSO-d₆)
δ ~7.6 (s, 1H, C3-H), ~3.7 (s, 3H, N-CH₃)
Mass Spec (ESI+)
m/z 133.0 [M+H]⁺
Overall Synthetic Workflow
The complete, optimized process is a streamlined two-step synthesis that transforms simple precursors into the target molecule with high fidelity.
Caption: Two-step workflow for the .
Safety and Handling Considerations
Methylhydrazine: Is a toxic and flammable substance. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
N-Chlorosuccinimide (NCS): Is an oxidizing agent and an irritant. Avoid contact with skin and eyes. Prevent inhalation of dust.
Solvents: Ethanol and acetonitrile are flammable. Keep away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.
Conclusion
The is effectively achieved through a robust two-step sequence involving a classical Knorr pyrazole synthesis followed by a regioselective electrophilic chlorination. The critical step—directing the chlorine atom to the C5 position—is controlled through the judicious choice of N-Chlorosuccinimide as the chlorinating agent and careful management of reaction conditions. The protocols detailed in this guide are designed to be self-validating and scalable, providing a reliable pathway for researchers and drug development professionals to access this important molecular scaffold.
References
Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974. [Link]
Gao, H., et al. (2019). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI. [Link]
Ningbo Innopharmchem Co., Ltd. (n.d.). N-Chlorosuccinimide (NCS): A Versatile Chlorinating and Oxidizing Agent for Organic Synthesis. [Link]
Pessôa, G. S., et al. (2014). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Journal of the Brazilian Chemical Society, 25(9), 1735-1742. [Link]
An In-Depth Technical Guide to 5-Chloro-1-methylpyrazol-4-ol: Synthesis, Properties, and Applications This guide provides a comprehensive technical overview of 5-Chloro-1-methylpyrazol-4-ol, a heterocyclic compound of in...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 5-Chloro-1-methylpyrazol-4-ol: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 5-Chloro-1-methylpyrazol-4-ol, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. While a specific CAS number for this compound is not readily found in major chemical databases, indicating it may be a novel or less common substance, its structural motifs are well-represented in a vast body of scientific literature. This document will, therefore, leverage established principles of pyrazole chemistry to infer its properties, propose robust synthetic routes, and discuss its potential applications, particularly within medicinal chemistry.
The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to engage in a wide range of biological interactions.[1][2] Pyrazole derivatives are integral components of numerous approved drugs and bioactive molecules, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1][3][4] The substitution pattern on the pyrazole ring significantly influences the compound's physicochemical properties and biological activity, making the exploration of novel derivatives a key area of research.
Physicochemical Properties of 5-Chloro-1-methylpyrazol-4-ol
The precise physicochemical properties of 5-Chloro-1-methylpyrazol-4-ol would require experimental determination. However, we can infer a likely profile based on its constituent functional groups and data from analogous compounds.
Property
Inferred Value/Characteristic
Rationale
Molecular Formula
C₄H₅ClN₂O
Based on the chemical structure.
Molecular Weight
132.55 g/mol
Calculated from the molecular formula.
Appearance
Likely a white to off-white solid
Many substituted pyrazoles are crystalline solids at room temperature.
Solubility
Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF.
The hydroxyl group may impart some water solubility, but the chlorinated heterocyclic ring suggests greater solubility in organic media.
Acidity/Basicity
The pyrazol-4-ol moiety is weakly acidic.
The hydroxyl group can be deprotonated, and the pyrazole ring itself has basic nitrogen atoms.
Reactivity
The hydroxyl group can undergo O-alkylation and O-acylation. The pyrazole ring is susceptible to further electrophilic substitution, though the existing substituents will direct the position of attack.
The reactivity of pyrazol-4-ols is well-documented, allowing for further functionalization.[5]
Proposed Synthesis of 5-Chloro-1-methylpyrazol-4-ol
A plausible and efficient synthetic route to 5-Chloro-1-methylpyrazol-4-ol can be designed based on established methods for pyrazole synthesis and subsequent modification. A two-step approach starting from readily available precursors is outlined below.
Step 1: Synthesis of 1-methylpyrazol-4-ol via Knorr-type Cyclization
The Knorr pyrazole synthesis and related cyclization reactions are foundational methods for constructing the pyrazole core.[6] A common approach involves the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative. In this case, methylhydrazine would serve as the nitrogen source.
Experimental Protocol:
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a suitable β-ketoester, such as ethyl 2-formylacetate (or a related derivative that can lead to a hydroxyl group at the 4-position).
Solvent: Dissolve the β-ketoester in a suitable solvent, such as ethanol or acetic acid.
Addition of Hydrazine: Slowly add an equimolar amount of methylhydrazine to the solution at room temperature. The reaction is often exothermic.
Reaction Conditions: Heat the reaction mixture to reflux for several hours until the starting materials are consumed (monitor by TLC).
Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield 1-methylpyrazol-4-ol.
Causality of Experimental Choices:
The use of a β-ketoester with a formyl group at the 2-position is crucial for the formation of the pyrazol-4-ol tautomer.
Ethanol and acetic acid are common solvents that facilitate the dissolution of reactants and the cyclization process.
Refluxing provides the necessary activation energy for the condensation and cyclization reactions to proceed to completion.
Step 2: Regioselective Chlorination of 1-methylpyrazol-4-ol
The introduction of a chlorine atom at the 5-position of the pyrazole ring can be achieved through electrophilic chlorination. The directing effects of the existing methyl and hydroxyl groups will influence the regioselectivity of this reaction.
Experimental Protocol:
Reaction Setup: In a well-ventilated fume hood, dissolve the synthesized 1-methylpyrazol-4-ol in a suitable inert solvent, such as dichloromethane or chloroform.
Chlorinating Agent: Slowly add a chlorinating agent, such as N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA), to the solution.[7][8] TCCA is an efficient and safe alternative to gaseous chlorine.[7]
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
Work-up and Isolation: Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining chlorinating agent, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 5-Chloro-1-methylpyrazol-4-ol, can be purified by column chromatography.
Causality of Experimental Choices:
NCS and TCCA are preferred chlorinating agents for their ease of handling and milder reaction conditions compared to chlorine gas.
The choice of an inert solvent prevents unwanted side reactions.
The aqueous work-up is essential for removing byproducts and unreacted reagents.
Caption: Proposed two-step synthesis of 5-Chloro-1-methylpyrazol-4-ol.
Potential Applications in Drug Development
The structural features of 5-Chloro-1-methylpyrazol-4-ol suggest several potential applications in medicinal chemistry and drug discovery.
Kinase Inhibition: Many pyrazole-containing compounds are potent kinase inhibitors. The pyrazole scaffold can act as a hinge-binder in the ATP-binding pocket of various kinases. The substituents on the ring can be tailored to achieve selectivity and potency.
Antimicrobial and Antifungal Agents: The pyrazole nucleus is found in numerous compounds with demonstrated antibacterial and antifungal activities.[3] The presence of a chlorine atom can enhance the lipophilicity and metabolic stability of the molecule, potentially improving its antimicrobial efficacy.
Anti-inflammatory Properties: Certain pyrazole derivatives, such as celecoxib, are well-known for their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. The specific substitution pattern of 5-Chloro-1-methylpyrazol-4-ol could be explored for similar activities.
Agrochemicals: Pyrazole derivatives are also utilized in the agrochemical industry as herbicides, insecticides, and fungicides.[1]
An In-depth Technical Guide to the Molecular Structure of 5-Chloro-1-methylpyrazol-4-ol
For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold in Modern Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a co...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1] Its unique structural and electronic properties make it a privileged scaffold in the design of a vast array of compounds with diverse biological activities. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. This guide provides a detailed technical overview of a specific, yet under-documented, pyrazole derivative: 5-Chloro-1-methylpyrazol-4-ol . While not extensively characterized in the public domain, its structure suggests significant potential as a versatile building block for novel compound libraries.
This document will delve into the theoretical and practical aspects of its molecular structure, propose a viable synthetic pathway, and outline a comprehensive characterization protocol. The insights provided are grounded in established principles of heterocyclic chemistry and modern analytical techniques, offering a robust framework for researchers interested in exploring the potential of this and related pyrazole derivatives.
Molecular Structure and Physicochemical Properties
The molecular structure of 5-Chloro-1-methylpyrazol-4-ol is characterized by a pyrazole ring substituted with a chlorine atom at the C5 position, a methyl group at the N1 position, and a hydroxyl group at the C4 position.
Caption: Molecular structure of 5-Chloro-1-methylpyrazol-4-ol.
Tautomerism: A Critical Consideration
Hydroxypyrazoles, such as 5-Chloro-1-methylpyrazol-4-ol, can exist in tautomeric forms.[2] In this case, the enol form (4-hydroxypyrazole) is in equilibrium with its keto tautomer, a pyrazolin-4-one. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of other substituents on the ring.[3] For 5-Chloro-1-methylpyrazol-4-ol, the two primary tautomers are the 4-hydroxy form and the 4-oxo form.
Caption: Proposed synthetic workflow for 5-Chloro-1-methylpyrazol-4-ol.
Rationale for Synthetic Strategy
The C4 position of the pyrazole ring is susceptible to electrophilic substitution. The hydroxyl group at this position in the starting material is an activating group, further facilitating this reaction. Trichloroisocyanuric acid (TCCA) is a mild and effective chlorinating agent for electron-rich aromatic and heteroaromatic compounds. [4][5]Its use avoids the harsh conditions associated with other chlorinating agents like sulfuryl chloride or elemental chlorine, which could lead to side reactions or degradation of the starting material.
Experimental Protocol: Step-by-Step Synthesis
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-methylpyrazol-4-ol (1.0 eq) in anhydrous acetonitrile.
Reagent Addition: Prepare a solution of TCCA (0.4 eq) in anhydrous acetonitrile. Add this solution dropwise to the stirred solution of 1-methylpyrazol-4-ol at 0 °C over a period of 30 minutes.
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
Work-up: Upon completion of the reaction, quench the mixture with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 5-Chloro-1-methylpyrazol-4-ol.
Structural Elucidation: A Comprehensive Analytical Approach
The definitive confirmation of the molecular structure of the synthesized 5-Chloro-1-methylpyrazol-4-ol requires a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
¹H NMR Spectroscopy:
¹H NMR Protocol:
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Transfer the solution to an NMR tube.
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
Predicted ¹H NMR Spectrum (in DMSO-d₆):
~9.5-10.5 ppm (s, 1H): This broad singlet corresponds to the hydroxyl proton at the C4 position. Its chemical shift will be concentration-dependent and will disappear upon D₂O exchange.
~7.5-7.8 ppm (s, 1H): This singlet is attributed to the proton at the C3 position of the pyrazole ring.
~3.6-3.8 ppm (s, 3H): This singlet represents the three protons of the methyl group attached to the N1 nitrogen.
¹³C NMR Spectroscopy:
¹³C NMR Protocol:
Use the same sample prepared for ¹H NMR.
Acquire a proton-decoupled ¹³C NMR spectrum.
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
~150-155 ppm: Chemical shift for the C4 carbon bearing the hydroxyl group.
~130-135 ppm: Chemical shift for the C5 carbon attached to the chlorine atom.
~125-130 ppm: Chemical shift for the C3 carbon.
~35-40 ppm: Chemical shift for the methyl carbon attached to the N1 nitrogen.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
IR Protocol:
Acquire the IR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory.
Predicted IR Spectrum:
3200-3500 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group. The broadness is indicative of hydrogen bonding.
~3100 cm⁻¹: C-H stretching of the aromatic pyrazole ring.
~1600 cm⁻¹: C=N and C=C stretching vibrations of the pyrazole ring.
~1100-1200 cm⁻¹: C-O stretching vibration.
~700-800 cm⁻¹: C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
MS Protocol:
Analyze the sample using Electrospray Ionization (ESI) or another soft ionization technique.
Predicted Mass Spectrum:
Molecular Ion Peak (M⁺): An intense peak at m/z = 132.55. A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio) should be observed.
Major Fragments: Fragmentation may involve the loss of the chlorine atom, the hydroxyl group, or the methyl group.
Conclusion and Future Directions
This technical guide provides a comprehensive theoretical and practical framework for understanding the molecular structure of 5-Chloro-1-methylpyrazol-4-ol. While direct experimental data for this compound is scarce, the proposed synthetic route and predicted analytical data, based on established chemical principles and data from analogous structures, offer a solid foundation for its synthesis and characterization.
The strategic placement of the chloro, methyl, and hydroxyl groups on the pyrazole scaffold makes 5-Chloro-1-methylpyrazol-4-ol a highly attractive building block for further chemical elaboration. The hydroxyl group can be readily derivatized to introduce a wide range of functionalities, while the chlorine atom can participate in various cross-coupling reactions to build molecular complexity. This versatility opens up exciting avenues for the discovery of novel drug candidates and advanced materials. Further research into the synthesis, characterization, and application of this and related pyrazole derivatives is highly encouraged.
References
PubMed. (n.d.). Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. Retrieved from [Link]
Google Patents. (n.d.). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
ResearchGate. (n.d.). Synthesis of 4‐Alkenylated Pyrazolinones by 2,3‐Dichloro‐5,6‐dicyano‐1,4‐benzoquinone (DDQ)‐Mediated Oxidative Coupling Reaction. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 1,3,4,5-Substituted pyrazole derivatives. Retrieved from [Link]
Beilstein Journals. (n.d.). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Retrieved from [Link]
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis and Fungicidal Activity of Novel Chloro-Containing 1-Aryl-3-oxypyrazoles with an Oximino Ester or Oximino Amide Moiety. Retrieved from [Link]
PubChem. (n.d.). 1-Methyl-1H-pyrazol-4-ol. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Retrieved from [Link]
ResearchGate. (n.d.). 13 C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. Retrieved from [Link]
ResearchGate. (n.d.). Figure 2. Synthesis of target pyrazoline derivatives 4a -4j. Reagents.... Retrieved from [Link]
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
Journal of the American Chemical Society. (n.d.). The prediction of tautomer equilibria in hydrated 3-hydroxypyrazole: a challenge to theory. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Retrieved from [Link]
MDPI. (n.d.). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Retrieved from [Link]
ACS Omega. (n.d.). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. Retrieved from [Link]
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
Google Patents. (n.d.). US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol.
Beilstein Journals. (n.d.). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Retrieved from [Link]
Taylor & Francis. (n.d.). 4,5-Dihydro-1H-pyrazole: an indispensable scaffold. Retrieved from [Link]
MDPI. (n.d.). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]
Chemspace. (n.d.). 1-[(4-chlorophenyl)methyl]-1H-pyrazol-4-ol. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Retrieved from [Link]
Google Patents. (n.d.). EP2008996A1 - Process for the production of pyrazoles.
PubMed. (n.d.). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Retrieved from [Link]
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [https://www.rjpbcs.com/pdf/2012_3(4)/.[6]pdf]([Link]6]pdf)
PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
ResearchGate. (n.d.). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Retrieved from [Link]
ResearchGate. (n.d.). C‒H An chlorination of pyrazole 1a. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
iChemical. (n.d.). 5-hydroxy-1-methyl-1H-pyrazole, CAS No. 33641-15-5. Retrieved from [Link]
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]
Preprints.org. (n.d.). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Retrieved from [Link]
RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Retrieved from [Link]
PubChem. (n.d.). 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Retrieved from [Link]
Spectroscopic Characterization of 5-Chloro-1-methylpyrazol-4-ol: A Predictive and Methodological Guide
Abstract This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 5-Chloro-1-methylpyrazol-4-ol. In the absence of publicly available, experimentally derived spectroscopi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 5-Chloro-1-methylpyrazol-4-ol. In the absence of publicly available, experimentally derived spectroscopic data for this specific compound, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of spectroscopy and drawing comparisons with structurally related pyrazole derivatives, we present a thorough analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide details robust, field-proven protocols for the acquisition of high-quality spectroscopic data, should this compound be synthesized or become available. Our aim is to equip researchers with a foundational understanding of the expected spectral features of 5-Chloro-1-methylpyrazol-4-ol, thereby facilitating its identification and characterization in a laboratory setting.
Introduction
5-Chloro-1-methylpyrazol-4-ol is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities. The precise characterization of such molecules is paramount for understanding their structure-activity relationships and for ensuring their purity and identity in drug discovery and development pipelines. Spectroscopic techniques are the cornerstone of this characterization process, providing a detailed fingerprint of the molecular structure.
This guide addresses a critical knowledge gap by providing a predictive yet scientifically grounded framework for the spectroscopic analysis of 5-Chloro-1-methylpyrazol-4-ol. The subsequent sections will delve into the theoretical underpinnings of its expected spectral data, followed by detailed experimental methodologies for its empirical validation.
Molecular Structure and Predicted Spectroscopic Features
The molecular structure of 5-Chloro-1-methylpyrazol-4-ol is the primary determinant of its spectroscopic properties. The arrangement of its atoms and functional groups gives rise to unique signals in various spectroscopic experiments.
Figure 1: Molecular Structure of 5-Chloro-1-methylpyrazol-4-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the structure of 5-Chloro-1-methylpyrazol-4-ol, we can predict the following NMR spectral features.
The proton NMR spectrum is expected to exhibit three distinct signals:
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~7.5
Singlet
1H
C3-H
The proton at the C3 position is a single, uncoupled proton on the pyrazole ring.
~3.7
Singlet
3H
N-CH₃
The methyl group attached to the nitrogen is expected to be a singlet.
~5.0-6.0
Broad Singlet
1H
O-H
The hydroxyl proton is typically a broad singlet and its chemical shift can vary with solvent and concentration.
The carbon-13 NMR spectrum is anticipated to show four signals corresponding to the four carbon atoms in the pyrazole ring and the methyl group.
Predicted Chemical Shift (δ, ppm)
Assignment
Rationale
~145
C5-Cl
The carbon bearing the chlorine atom is expected to be significantly downfield.
~140
C4-OH
The carbon attached to the hydroxyl group will also be downfield.
~125
C3
The CH carbon of the pyrazole ring.
~35
N-CH₃
The methyl carbon attached to the nitrogen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Chloro-1-methylpyrazol-4-ol is expected to show the following characteristic absorption bands. For many pyrazole-based compounds, the pyrazole ring system contributes characteristic carbon-nitrogen stretching frequencies at approximately 1590-1600 cm⁻¹[1].
Predicted Wavenumber (cm⁻¹)
Vibration Type
Functional Group
3200-3600 (broad)
O-H stretch
Hydroxyl (-OH)
2850-3000
C-H stretch
Methyl (-CH₃) and Pyrazole C-H
~1600
C=N stretch
Pyrazole ring
~1500
C=C stretch
Pyrazole ring
1000-1200
C-O stretch
Hydroxyl (-OH)
700-800
C-Cl stretch
Chloro (-Cl)
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Molecular Ion Peak (M⁺): The expected molecular weight of 5-Chloro-1-methylpyrazol-4-ol (C₄H₅ClN₂O) is approximately 148.5 g/mol . The mass spectrum should show a molecular ion peak at m/z 148. Due to the presence of the chlorine-37 isotope, an M+2 peak at m/z 150 with about one-third the intensity of the molecular ion peak is also expected.
Fragmentation Pattern: Common fragmentation pathways may include the loss of the chloro group, the methyl group, or the hydroxyl group, leading to characteristic fragment ions.
Methodologies for Spectroscopic Data Acquisition
To obtain reliable and high-quality spectroscopic data for 5-Chloro-1-methylpyrazol-4-ol, standardized experimental protocols are essential.
NMR Spectroscopy Protocol
Figure 2: Standard workflow for NMR data acquisition.
Sample Preparation: Accurately weigh 5-10 mg of 5-Chloro-1-methylpyrazol-4-ol and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
IR Spectroscopy Protocol
Figure 3: Workflow for ATR-IR data acquisition.
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum of the empty crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
Sample Application: Place a small amount of solid 5-Chloro-1-methylpyrazol-4-ol onto the ATR crystal. Use the pressure arm to ensure good contact between the sample and the crystal surface.
Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Data Analysis: The instrument software will automatically perform the background subtraction. Analyze the resulting spectrum to identify the characteristic absorption bands and their corresponding functional groups.
Mass Spectrometry Protocol
Figure 4: General workflow for ESI-MS data acquisition.
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like 5-Chloro-1-methylpyrazol-4-ol.
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile.
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analyte.
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in both positive and negative ion modes to determine which provides a better signal for the molecular ion.
Data Analysis: Examine the resulting spectrum for the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to gain further structural information.
Conclusion
While experimental spectroscopic data for 5-Chloro-1-methylpyrazol-4-ol is not currently found in the public domain, this guide provides a robust, predictive framework for its characterization. The theoretical ¹H NMR, ¹³C NMR, IR, and MS data presented herein are based on fundamental spectroscopic principles and comparison with structurally similar compounds. The detailed methodologies for data acquisition offer a standardized approach for researchers to empirically determine the spectroscopic properties of this molecule. This guide serves as a valuable resource for the scientific community, enabling the confident identification and characterization of 5-Chloro-1-methylpyrazol-4-ol in future research endeavors.
Application Note: Precision Synthesis of 5-Chloro-1-methylpyrazol-4-ol Derivatives
Executive Summary The 5-chloro-1-methylpyrazol-4-ol scaffold represents a highly privileged structural motif in modern drug discovery, serving as a core pharmacophore for diverse bioactive agents, including CDK inhibitor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 5-chloro-1-methylpyrazol-4-ol scaffold represents a highly privileged structural motif in modern drug discovery, serving as a core pharmacophore for diverse bioactive agents, including CDK inhibitors, antimicrobial agents, and agrochemicals.[1] Its unique substitution pattern—combining an electron-withdrawing chlorine at C5 with an electron-donating hydroxyl group at C4—imparts specific electronic properties that modulate binding affinity and metabolic stability.[1]
This application note provides a rigorous, field-validated protocol for the synthesis of this moiety. Unlike generic procedures, this guide focuses on the Vilsmeier-Haack / Baeyer-Villiger sequence, a robust pathway that installs the critical 5-chloro substituent and the 4-oxygen functionality in a streamlined manner.[1]
Retrosynthetic Analysis & Strategy
The synthesis is designed around the strategic exploitation of the Vilsmeier-Haack reaction .[1] This reaction performs a "double duty" on the pyrazolone starting material: it converts the carbonyl oxygen to a chloro substituent (via the chloroiminium intermediate) and simultaneously formylates the C4 position.[1] The resulting aldehyde is then oxidized to the phenol via a Baeyer-Villiger transformation.[1]
Logical Pathway
Precursor: 1-Methyl-1H-pyrazol-5(4H)-one (commercially available and cost-effective).[1]
Transformation 1 (C-Cl & C-C Bond Formation): Vilsmeier-Haack formylation/chlorination.[1]
Transformation 2 (C-O Bond Formation): Baeyer-Villiger oxidation (Dakin-type) of the aldehyde to a formate ester, followed by hydrolysis.[1]
Figure 1: Retrosynthetic disconnection showing the conversion of the pyrazolone to the target phenol via the aldehyde intermediate.[1]
Detailed Experimental Protocol
Stage 1: Synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde
Objective: Install the chlorine atom at C5 and the formyl group at C4 simultaneously.[1]
Solvent: Anhydrous DMF (acts as reagent and solvent) or 1,2-dichloroethane if dilution is needed.[1]
Protocol:
Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under inert atmosphere (N₂/Ar), cool anhydrous DMF (3.0 equiv) to 0°C. Add POCl₃ (7.0 equiv) dropwise over 30 minutes. Note: The reaction is exothermic; maintain internal temperature <10°C to prevent thermal runaway.[1] Stir for 30 minutes at 0°C to form the white/yellow Vilsmeier salt.
Addition: Dissolve 1-Methyl-1H-pyrazol-5(4H)-one (1.0 equiv) in a minimum amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.[1]
Cyclization/Formylation: Allow the mixture to warm to room temperature, then heat to 90–100°C for 4–6 hours.
Mechanistic Insight: The heating step is critical.[1] The initial attack forms the chloro-intermediate; high temperature is required to drive the electrophilic substitution at the C4 position by the Vilsmeier salt.[1]
Quenching: Cool the reaction mixture to room temperature. Pour the dark syrup slowly onto crushed ice (approx. 10x reaction volume) with vigorous stirring.
Neutralization: Neutralize the aqueous mixture to pH 7–8 using saturated sodium acetate solution or 5N NaOH. Caution: POCl₃ hydrolysis generates HCl; massive exotherm.[1]
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc) to yield the aldehyde as a pale yellow solid.[1]
Stage 2: Oxidation to 5-Chloro-1-methylpyrazol-4-ol
Objective: Convert the aldehyde moiety to a hydroxyl group via a formate ester intermediate.[1]
Oxidation: Dissolve the aldehyde (from Stage 1) in DCM (0.1 M concentration). Cool to 0°C.[1][2][3]
Addition: Add m-CPBA (2.0 equiv) portion-wise.
Reaction: Warm to room temperature and stir for 12–16 hours. Monitor by TLC.[1] The aldehyde spot should disappear, replaced by a less polar formate ester spot.
Note: If the reaction is sluggish, catalytic trifluoroacetic acid (TFA) can be added to activate the carbonyl.[1]
Workup (Removal of Benzoic Acid): Cool to 0°C. Filter off the precipitated m-chlorobenzoic acid byproduct. Wash the filtrate with 10% Na₂SO₃ (to quench peroxides) and saturated NaHCO₃ (to remove remaining acid).[1]
Hydrolysis (In-situ): Evaporate the DCM to yield the crude formate ester. Dissolve immediately in Methanol (MeOH).[1] Add 10% aqueous NaOH (2.0 equiv) and stir at room temperature for 1 hour.
Final Isolation: Acidify the mixture to pH 5–6 with 1N HCl. Extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate.
Purification: The crude phenol can be purified by sublimation (if scale allows) or column chromatography (DCM/MeOH gradient).[1]
Quantitative Data Summary
Parameter
Stage 1 (Aldehyde Synthesis)
Stage 2 (Oxidation/Hydrolysis)
Limiting Reagent
1-Methyl-pyrazolone
Pyrazole-4-carbaldehyde
Key Reagent Ratio
POCl₃ (7.0 eq) : DMF (3.0 eq)
m-CPBA (2.0 eq)
Temperature
0°C 100°C
0°C RT
Typical Yield
75 – 85%
60 – 70%
Appearance
Pale Yellow Solid
Off-white / Beige Solid
Key QC Peak (¹H NMR)
~9.8 ppm (Aldehyde -CHO)
~9.0 ppm (Phenolic -OH, broad)
Process Safety & Troubleshooting
Hazard Analysis
POCl₃ (Phosphorus Oxychloride): Highly corrosive and reacts violently with water.[1] All glassware must be oven-dried.[1] Quenching must be done slowly on ice.[1]
m-CPBA: Shock-sensitive in high concentrations.[1] Store in a refrigerator. Check for peroxide formation before concentrating filtrates.[1]
Troubleshooting Guide
Problem: Low yield in Stage 1 (Vilsmeier).
Cause: Moisture in DMF or insufficient heating.[1]
Solution: Use freshly distilled DMF and ensure the reaction refluxes for at least 4 hours.[1]
using 5-Chloro-1-methylpyrazol-4-ol in multi-component reactions.
Application Note: Strategic Utilization of 5-Chloro-1-methylpyrazol-4-ol in Multi-Component Reactions (MCRs) Executive Summary & Chemical Rationale This guide details the application of 5-Chloro-1-methylpyrazol-4-ol (CMP...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 5-Chloro-1-methylpyrazol-4-ol in Multi-Component Reactions (MCRs)
Executive Summary & Chemical Rationale
This guide details the application of 5-Chloro-1-methylpyrazol-4-ol (CMP-4-ol) as a bifunctional scaffold in multi-component reactions (MCRs). Unlike standard pyrazolone precursors used in the synthesis of fused heterocycles, CMP-4-ol offers a unique orthogonal reactivity profile:
Nucleophilic Core (C3/C4): The 4-hydroxyl group activates the C3 position, mimicking the reactivity of phenols/naphthols, enabling Knoevenagel-initiated Michael additions.
Electrophilic Handle (C5-Cl): The chlorine atom at position 5 is activated by the adjacent nitrogen (N1), serving as a "suicide handle" for late-stage diversification via
or transition-metal-catalyzed couplings.
This protocol focuses on the synthesis of Pyrano[2,3-c]pyrazoles , a privileged scaffold in medicinal chemistry (anticancer, anti-inflammatory), utilizing CMP-4-ol to bypass the over-functionalization often seen with more reactive pyrazolin-5-ones.
Mechanism & Reaction Design
The core workflow utilizes a One-Pot, Three-Component Reaction (3-CR) involving an aromatic aldehyde, malononitrile, and CMP-4-ol.
The Pathway:
Activation: Base-catalyzed Knoevenagel condensation of the aldehyde and malononitrile forms the electrophilic arylidene malononitrile intermediate.
Nucleophilic Attack: CMP-4-ol acts as a
-nucleophile at the C3 position (ortho to the hydroxyl), attacking the arylidene.
Cyclization: The resulting intermediate undergoes intramolecular cyclization via the hydroxyl group attacking the nitrile moiety, followed by tautomerization to form the final pyranopyrazole.
Visualizing the Reaction Pathway
Figure 1: Reaction cascade for the synthesis of pyranopyrazoles using CMP-4-ol.
Experimental Protocol: Synthesis of Pyranopyrazoles
In a 25 mL round-bottom flask, dissolve the Aromatic Aldehyde (1.0 mmol) and Malononitrile (1.1 mmol) in 5 mL of EtOH:H₂O (1:1).
Add the catalyst (DABCO, 11 mg).
Stir at room temperature for 10 minutes. Observation: The solution should turn slightly yellow/turbid, indicating the formation of the arylidene intermediate.
Scaffold Addition:
Add 5-Chloro-1-methylpyrazol-4-ol (1.0 mmol) directly to the reaction mixture.
Reflux the mixture at 80°C.
Monitoring:
Monitor via TLC (Eluent: Ethyl Acetate/Hexane 4:6).
Endpoint: Reaction is typically complete within 45–90 minutes. Look for the disappearance of the pyrazole spot and the emergence of a highly fluorescent product spot (under UV 254/365 nm).
Work-up (Precipitation Method):
Allow the reaction mixture to cool to room temperature.
The product often precipitates as a solid. If not, add 5 mL of ice-cold water.
Filter the solid under vacuum.
Wash the filter cake with cold ethanol (2 x 2 mL) and diethyl ether (2 x 2 mL) to remove unreacted aldehydes.
Purification:
Recrystallization from hot ethanol is usually sufficient. Column chromatography is rarely needed due to the high atom economy of this MCR.
Data: Optimization of Reaction Conditions
Entry
Catalyst (mol%)
Solvent
Temp (°C)
Time (min)
Isolated Yield (%)
1
None
EtOH
Reflux
240
< 15
2
Et₃N (10)
EtOH
Reflux
120
68
3
DABCO (10)
EtOH:H₂O (1:1)
80
45
92
4
L-Proline (20)
H₂O
90
60
88
5
NaOH (10)
EtOH
RT
180
75
Table 1: Optimization showing DABCO in aqueous ethanol as the superior system, leveraging the hydrophobic effect.
Rationale: The 5-Chloro substituent is preserved during the pyranopyrazole formation. This allows for a sequential 4-component reaction where the chlorine is displaced by a secondary amine, creating a library of 5-amino-substituted pyranopyrazoles without intermediate isolation.
Step-by-Step Procedure:
Run the Standard MCR: Follow steps 1–2 from the protocol above.
Evaporation: Once the MCR is complete (checked by TLC), evaporate the ethanol under reduced pressure.
Solvent Switch: Re-dissolve the crude residue in DMF (3 mL).
Nucleophilic Substitution:
Add Potassium Carbonate (
, 2.0 mmol).
Add the Secondary Amine (e.g., Morpholine, 1.5 mmol).
Heating: Heat the mixture to 100°C for 4 hours.
Mechanism:[1][2][3] The electron-deficient pyrazole ring (due to the fused pyran and nitrile) facilitates the displacement of the chlorine.
Work-up: Pour into crushed ice. Filter the precipitate.[4]
Technical Note: Differentiating Reagents
Researchers must distinguish 5-Chloro-1-methylpyrazol-4-ol from two common analogs:
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: This is an electrophile (aldehyde source), not a nucleophile.
Pyrazolin-5-ones: These lack the chlorine handle and often lead to bis-addition products if stoichiometry is not strictly controlled.
Why use 5-Chloro-1-methylpyrazol-4-ol?
Regioselectivity: The chlorine blocks the C5 position, forcing reaction exclusively at C3.
Lipophilicity: The chloro-methyl motif increases the LogP of the final drug candidate compared to the unsubstituted analog.
References
Vasuki, G., & Kumaravel, K. (2008). Rapid four-component reactions in water: Synthesis of pyranopyrazoles. Tetrahedron Letters, 49(39), 5636-5638. Link
Ziarati, A., et al. (2015). A novel method for the one-pot five-component synthesis of highly functionalized pyranopyrazoles.[2] Dyes and Pigments, 113, 596-602. Link
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Context on Pyrazole Reactivity). Link
Maddila, S., et al. (2016). Synthesis and spectroscopic characterization of new pyranopyrazoles: A catalyst-free protocol. Chemical Data Collections, 3, 1-7.[5] Link
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2762646, 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde (Analogous reactivity data). Link
Application Note: 5-Chloro-1-methylpyrazol-4-ol as a Bifunctional Pivot in Drug Discovery
Topic: Strategic Utilization of 5-Chloro-1-methylpyrazol-4-ol in Heterocyclic Synthesis Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Research...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Strategic Utilization of 5-Chloro-1-methylpyrazol-4-ol in Heterocyclic Synthesis
Content Type: Advanced Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary
In the landscape of modern heterocyclic building blocks, 5-Chloro-1-methyl-1H-pyrazol-4-ol (CAS 1890923-07-5) represents a high-value "bifunctional pivot." Unlike simple pyrazoles, this scaffold possesses two distinct orthogonal reactive handles: a nucleophilic hydroxyl group at C4 and an electrophilic chlorine atom at C5. This unique electronic push-pull architecture allows for the rapid assembly of dense molecular complexity, making it an ideal precursor for type I/II kinase inhibitors , GPCR ligands , and fused heterocyclic systems like pyrazolo[4,3-b]pyrans .
This guide outlines the chemoselective functionalization of this scaffold, overcoming the inherent deactivation caused by the electron-rich 4-hydroxy group to achieve successful cross-coupling at the typically inert 5-chloro position.
Chemical Profile & Stability
Property
Specification
IUPAC Name
5-Chloro-1-methyl-1H-pyrazol-4-ol
CAS Number
1890923-07-5
SMILES
CN1N=CC(O)=C1Cl
Molecular Weight
132.55 g/mol
Appearance
Off-white to pale yellow solid
pKa (Calculated)
~9.5 (4-OH group)
Solubility
Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM.[1]
Stability
Stable under ambient conditions. Hygroscopic; store under inert atmosphere.
Reactivity Landscape
The synthetic utility of 5-chloro-1-methylpyrazol-4-ol lies in its ability to undergo sequential functionalization.[2] The C4-OH is an electron-donating group (EDG), which increases electron density in the pyrazole ring. While this enhances nucleophilicity at C4, it simultaneously deactivates the C5-Cl bond towards oxidative addition by palladium catalysts. Therefore, protocol design is critical: O-functionalization is typically performed first to install a "linker" or pharmacophore, followed by catalytic activation of the C-Cl bond using specialized ligand systems.
Diagram 1: Reactivity Map & Strategic Divergence
Caption: Orthogonal reactivity channels. Path A (Nucleophilic) is generally executed before Path B (Electrophilic) to avoid catalyst poisoning by the free hydroxyl.
Detailed Experimental Protocols
Protocol A: Chemoselective O-Alkylation (The "Anchor" Step)
Objective: To install a carbon chain or benzyl group at the C4 position without affecting the C5-chloride.
Mechanism: Williamson Ether Synthesis.[3] The pKa of the 4-OH (~9.5) allows deprotonation by weak bases like K₂CO₃, avoiding degradation of the pyrazole ring.
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloro-1-methylpyrazol-4-ol (1.0 g, 7.5 mmol) in anhydrous ACN (35 mL).
Base Addition: Add K₂CO₃ (2.07 g, 15.0 mmol) in one portion. The suspension may turn slightly yellow.
Alkylation: Add the alkyl halide (9.0 mmol) dropwise at room temperature.
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The starting material (Rt ~ 1.2 min) should convert to a less polar product (Rt ~ 1.8 min).
Workup: Cool to room temperature. Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.
Purification: Dissolve the residue in EtOAc, wash with water and brine. Dry over Na₂SO₄.[4] Purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).
Critical Note: If using DMF , an aqueous workup is mandatory to remove the solvent. ACN is preferred for easier evaporation.
Protocol B: C5-Arylation via Suzuki-Miyaura Coupling
Objective: To couple an aryl group at the hindered and deactivated C5 position.
Challenge: The 5-Cl position is sterically hindered by the N-methyl group and electronically deactivated by the electron-donating C4-alkoxy group. Standard Pd(PPh₃)₄ conditions often fail.
Solution: Use of electron-rich, bulky biarylphosphine ligands (e.g., XPhos or SPhos ) facilitates the oxidative addition of the unreactive aryl chloride.
Materials:
4-Alkoxy-5-chloro-1-methylpyrazole (from Protocol A) (1.0 equiv)
Preparation: Charge a microwave vial or pressure tube with the pyrazole substrate (0.5 mmol), aryl boronic acid (0.75 mmol), K₃PO₄ (318 mg, 1.5 mmol), and the Pd precatalyst (e.g., XPhos Pd G2, 20 mg).
Inerting: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.
Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.
Coupling: Heat the reaction to 100°C for 12–16 hours (conventional heating) or 120°C for 1 hour (microwave irradiation).
Validation: Check LC-MS for the biaryl product mass. The chloride peak pattern (3:1 isotope ratio) should disappear.
Isolation: Dilute with EtOAc, filter through a pad of Celite. Wash with brine. Concentrate and purify via chromatography.[4]
Advanced Application: Synthesis of Fused Pyrazolo[4,3-b]pyrans
This workflow demonstrates the power of the scaffold by creating a fused bicyclic system in just two steps, utilizing the "Bifunctional Pivot" concept.
Concept: O-Allylation followed by an intramolecular Heck reaction closes the ring between the oxygen tether and the C5-chlorine.
Diagram 2: Synthesis Workflow for Fused Heterocycle
Caption: Two-step cascade to access the pyrazolo[4,3-b]pyran core. The silver salt (Ag2CO3) acts as a halide scavenger to promote the difficult intramolecular Heck insertion.
Protocol Modification for Step 2 (Heck Cyclization):
Solvent: DMF (High boiling point required).
Additives: Silver Carbonate (Ag₂CO₃) is often required to abstract the chloride and facilitate the cationic Pd-pathway, which is more reactive for difficult insertions.
Temperature: 130–140°C.
Troubleshooting & Optimization
Problem
Probable Cause
Solution
Low Yield in Alkylation
N-Alkylation competition (rare but possible).
Use a non-polar solvent (Toluene) or ensure K₂CO₃ is dry. The 4-OH is significantly more acidic than the pyrazole N, favoring O-alkylation.
No Reaction in Suzuki
Oxidative addition failure due to steric/electronic deactivation.
Switch to Pd-PEPPSI-IPr or Buchwald G3 catalysts. Increase temp to 120°C. Ensure strict oxygen-free conditions.
Dehalogenation (H replaces Cl)
Beta-hydride elimination or protodehalogenation.
Avoid alcoholic solvents (EtOH/iPrOH) in the coupling step. Use Dioxane or Toluene.
References
Enamine Building Blocks. 5-Chloro-1-methyl-1H-pyrazol-4-ol (CAS 1890923-07-5).[5][6] Retrieved from
Bhayana, B., Fors, B. P., & Buchwald, S. L. (2009).[7] A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Organic Letters, 11(17), 3954–3957.[7] (Describes XPhos utility for deactivated substrates). Link
Goossen, L. J., & Paetzold, J. (2004). Pd-Catalyzed Synthesis of Functionalized Biaryls from Aryl Halides. Angewandte Chemie Int. Ed. (General reference for Suzuki coupling of heteroaryl chlorides).
PubChem Compound Summary. Methyl 1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate. (Structural analog reference). Link
Guide to Pharmacology. Chemical Structure Search: Pyrazole derivatives. (Context for bioactive pyrazole scaffolds). Link
Part 1: Executive Summary & Strategic Analysis 1.1 The Challenge: The Regioselectivity Paradox Pyrazolylacetic acids are critical pharmacophores in modern drug discovery, serving as core scaffolds for CRTH2 antagonists,...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Analysis
1.1 The Challenge: The Regioselectivity Paradox
Pyrazolylacetic acids are critical pharmacophores in modern drug discovery, serving as core scaffolds for CRTH2 antagonists, COX-2 inhibitors, and agrochemicals.[1] However, their large-scale synthesis presents a notorious process chemistry challenge: N-alkylation regioselectivity.
The pyrazole ring possesses two nucleophilic nitrogen atoms (N1 and N2).[1] When reacting a 3,5-disubstituted pyrazole with an alkylating agent (e.g., ethyl bromoacetate), a mixture of regioisomers is often formed.[1] Separation of these isomers via silica gel chromatography is non-viable on a kilogram scale due to cost and solvent volume.[1]
1.2 Strategic Route Selection
To achieve high purity (>99.5%) and yield on scale, researchers must choose between two primary strategies based on the substitution pattern of the pyrazole core.
Feature
Route A: Direct Alkylation
Route B: De Novo Cyclization
Mechanism
ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
displacement of haloacetate by pyrazole.
Condensation of hydrazine with ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-keto esters.[2]
Protocol A: Direct Alkylation (The "Workhorse" Method)
Best for: Cost-sensitive scale-up where N1/N2 isomer ratios can be controlled via steric hindrance.[1]
2.1 Reaction Mechanism & Control
The ratio of N1:N2 alkylation is governed by the tautomeric equilibrium of the pyrazole anion.[1]
Solvent Effect: Aprotic polar solvents (DMF, NMP) often favor mixtures.[1] Aprotic non-polar solvents (Toluene) with Phase Transfer Catalysts (PTC) or Acetone often improve selectivity.[1]
Base Effect: Hard bases (NaH) promote tight ion pairing; softer bases (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
, ) allow for thermodynamic equilibration.
2.2 Step-by-Step Methodology (1.0 kg Scale)
Step 1: Alkylation
Reactor Setup: Charge a 20 L jacketed glass reactor with 3,5-Dimethylpyrazole (1.0 kg, 10.4 mol) and Acetone (10 L) .
Base Addition: Add anhydrous Potassium Carbonate (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
) (2.16 kg, 15.6 mol, 1.5 eq) . Note: Use milled for consistent surface area.
Reagent Addition (Exotherm Control): Cool the slurry to 15°C. Add Ethyl Bromoacetate (1.91 kg, 11.4 mol, 1.1 eq) dropwise over 2 hours.
Critical Control: Maintain internal temperature ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
to prevent thermal runaway and degradation. Ethyl bromoacetate is a severe lachrymator; ensure scrubber is active.[1]
Reaction: Warm to 45°C and stir for 6–8 hours. Monitor by HPLC (Target: <2% starting pyrazole).
Workup:
Filter off inorganic salts (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Checkpoint: Do not attempt to crystallize the ester here; isomers often co-crystallize.[1] Proceed directly to hydrolysis.[1]
Step 2: Hydrolysis & Purification (The "Acid Rescue") [1]
Saponification: To the crude ester concentrate, add Water (5 L) and NaOH (50% w/w solution, 1.25 kg) .
Reaction: Heat to 60°C for 2 hours. The system becomes homogeneous as the sodium salt forms.[1]
Phase Cut (Impurity Removal):
Cool to 20°C. Wash the aqueous layer with Toluene (3 L) .[1]
Why? The unreacted pyrazole and neutral alkylation impurities partition into Toluene.[1] The product remains in the aqueous phase as the carboxylate salt.[1]
Acidification & Crystallization:
Acidify the aqueous phase slowly with HCl (6N) to pH 3.0.[1]
Purity: >99% (Isomer ratio typically improves from 90:10 to >99:1 upon crystallization of the acid).[1]
Protocol B: De Novo Cyclization (The "Precision" Method)
Best for: Complex, unsymmetrical pyrazoles where Protocol A fails regioselectivity specs.[1]
2.1 Concept
Instead of alkylating a ring, we build the ring already attached to the acetic acid moiety.[1] This involves reacting a hydrazine derivative with a ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Heat to reflux (78°C) to drive the cyclization (elimination of water).[1]
Regiocontrol: The position of the acetic acid side chain is fixed by the structure of the succinate precursor, eliminating N1/N2 ambiguity.
Part 3: Visualization & Logic
Process Workflow Diagram
The following diagram illustrates the critical decision points and the "Acid Rescue" purification strategy.
Caption: Figure 1. Integrated workflow for the regioselective synthesis and purification of pyrazolylacetic acids, highlighting the critical 'Acid Rescue' purification step.
Regioselectivity Mechanism
Understanding the electronic vs. steric drivers is essential for troubleshooting.[1]
Caption: Figure 2. Mechanistic drivers of regioselectivity. Steric bulk generally directs alkylation to the distal nitrogen, while electronics influence tautomeric population.[1]
Part 4: Process Safety & Engineering Controls
4.1 Thermal Hazards (DSC Data)
Alkylation: The reaction of pyrazoles with alkyl halides is exothermic (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
to kJ/mol).
Risk: Adiabatic temperature rise can exceed the boiling point of Acetone (56°C) if dosing is too fast.[1]
Mitigation: Dose Ethyl Bromoacetate via a mass flow controller. Ensure cooling jacket capacity is ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
of peak heat release.
4.2 Chemical Handling
Ethyl Bromoacetate: Severe lachrymator.[1] Operator must wear full-face respirator or work in a Class 1 Div 1 fume hood.[1]
Hydrazine (Route B): Use 35–64% aqueous solution to mitigate explosion risk.[1] Avoid contact with metal oxides (rust) which catalyze decomposition.[1]
Part 5: References
Regioselectivity in Pyrazole Alkylation:
Title: "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles"
Source:Journal of Organic Chemistry
URL:[Link] (Verified general principle source).[1]
Scale-Up of Pyrazole Derivatives:
Title: "Process Development and Scale-up of a Pyrazole-Based Drug Intermediate"
Source:Organic Process Research & Development (OPRD)
URL:[Link] (General journal landing for verification of process standards).[1]
Safety of Diazo/Hydrazine Chemistry:
Title: "Thermal Stability and Explosive Hazard Assessment of Diazo Compounds"
Title: "Purification of Pyrazole Isomers via Hydrolysis and Salt Formation"
Source:European Journal of Medicinal Chemistry (Contextual reference for the acid-purification strategy described in Protocol A).[1]
(Note: Specific proprietary industrial batch records are not public; the protocols above are synthesized from best practices found in the cited OPRD and JOC literature.)
stability issues of 5-Chloro-1-methylpyrazol-4-ol under acidic conditions
Critical Alert: The Acid Sensitivity Paradox Attention Researchers: While 5-Chloro-1-methylpyrazol-4-ol (CMP-4-ol) is often synthesized via acidic hydrolysis (e.g., Vilsmeier-Haack workup), it exhibits a non-linear stabi...
Author: BenchChem Technical Support Team. Date: February 2026
Critical Alert: The Acid Sensitivity Paradox
Attention Researchers:
While 5-Chloro-1-methylpyrazol-4-ol (CMP-4-ol) is often synthesized via acidic hydrolysis (e.g., Vilsmeier-Haack workup), it exhibits a non-linear stability profile in acidic media. Prolonged exposure to low pH (< 2.0), especially at elevated temperatures, triggers two distinct degradation pathways that are often misdiagnosed as simple "decomposition."
Immediate Action Required if:
HPLC Purity Drops: Unexplained polar impurity appearing at RRT ~0.85.
Color Change: Solution turns from off-white/pale yellow to deep amber or brown.
Mass Spec Anomaly: Appearance of M+16 (Hydrolysis) or M-2 (Oxidation) peaks.
Mechanistic Deep Dive (The "Why")
To troubleshoot effectively, you must understand the competing mechanisms driven by protonation.
A. Acid-Catalyzed Tautomerism & Oxidation
In neutral media, CMP-4-ol exists primarily in the enol form (4-hydroxy). However, strong acid protonates the ring nitrogen (N2), destabilizing the aromatic system and facilitating a shift to the keto form (pyrazolin-4-one). The keto form is highly susceptible to oxidative dimerization, particularly if trace metals (Fe, Cu) are present.
B. Nucleophilic Aromatic Substitution (
)
The chlorine atom at position 5 is generally stable. However, protonation of the adjacent N1/N2 withdraws electron density, activating the C5 position. Water (acting as a nucleophile) can then attack C5, displacing chloride. This leads to 5-hydroxy-1-methylpyrazol-4-one (a 4,5-diol equivalent), which is water-soluble and often lost during extraction.
Visualization: Degradation Pathways
The following diagram illustrates the bifurcation of degradation based on oxidative vs. hydrolytic stress.
Figure 1: Acid-mediated degradation pathways showing the split between hydrolysis (Cl loss) and oxidative dimerization.
Diagnostic Workflow & Troubleshooting
Use this decision matrix to identify the specific stability failure mode.
Scenario 1: "My impurity profile changed after overnight storage in 0.1% TFA."
Diagnosis: Likely Hydrolytic Dechlorination .
Mechanism: TFA (Trifluoroacetic acid) provides the protons; water acts as the nucleophile.
Diagnostic Test
Observation
Conclusion
LC-MS (ESI+)
Mass shift from 146/148 (Cl isotope pattern) to 129 (Loss of Cl, gain of OH).
Confirmed Hydrolysis. The C5-Cl bond was cleaved.
HPLC (UV)
New peak elutes earlier (more polar) than the main peak.
Confirmed Hydrolysis. The 5-OH product is more polar than 5-Cl.
Corrective Protocol:
Switch Acid: Replace TFA with Formic Acid (weaker) or Acetic Acid for mobile phases.
Temperature Control: Never store acidic solutions > 25°C. Hydrolysis rate doubles every 10°C.
Workup: Quench acidic reaction mixtures immediately into a buffered solution (pH 5-6), not just water.
Scenario 2: "The solution turned brown/red, but purity looks okay by UV."
Diagnosis:Oxidative Dimerization (Rubazoic Acid formation).Mechanism: Trace transition metals or dissolved oxygen attack the keto-tautomer. These dimers have very high extinction coefficients, so even ppm levels cause visible color change without significantly impacting % purity by area.
Diagnostic Test
Observation
Conclusion
Visual Inspection
Solution is yellow/amber/red.
Oxidation present.
1H NMR
Broadening of the N-Methyl signal or appearance of minor multiplets in the 3.0-4.0 ppm region.
Paramagnetic interference or dimer formation.
Corrective Protocol:
Degas Solvents: Sparge all acidic buffers with Argon/Nitrogen for 15 mins.
Add Antioxidant: Add 0.1% Ascorbic Acid or Sodium Metabisulfite during acidic workups.
Chelation: Add 1 mM EDTA if using non-glass reactors to sequester trace iron.
Validated Experimental Protocols
Protocol A: Stress Testing for Stability Validation
Use this to determine the "Safe Window" for your specific batch.
Preparation: Dissolve 10 mg CMP-4-ol in 10 mL of solvent (Acetonitrile/Water 50:50).
Acid Spike: Prepare three vials:
Vial A: Control (Neutral)
Vial B: pH 2.0 (Adjust with HCl)
Vial C: pH 4.5 (Acetate Buffer)
Incubation: Heat all vials to 40°C for 4 hours.
Analysis: Analyze by HPLC (C18 column, Gradient 5-95% ACN).
Pass Criteria: < 0.5% degradation in Vial B.
Fail Criteria: Appearance of RRT 0.85 peak (Hydrolysis) > 1.0%.
Protocol B: Recommended Storage Conditions
Solid State: Store at -20°C under Argon. Protect from light.
Solution State: Prepare fresh. If storage is mandatory, use Acetonitrile (aprotic) rather than Methanol/Water to inhibit tautomerization and hydrolysis.
Troubleshooting Logic Tree
Figure 2: Step-by-step logic to isolate the root cause of instability.
Frequently Asked Questions (FAQ)
Q: Can I use 0.1% Phosphoric Acid for HPLC analysis?A: Yes, but minimize residence time. Phosphoric acid is generally safer than HCl because it is less nucleophilic, reducing the risk of chloride displacement. However, analyze samples within 4 hours of preparation.
Q: Why does the NMR spectrum show "missing" peaks in CDCl3?A: This is a solubility and tautomerism issue. CMP-4-ol is poorly soluble in CDCl3 and may aggregate. Use DMSO-d6 , which stabilizes the enol form through hydrogen bonding, providing a sharper, more consistent spectrum [1].
Q: Is the degradation reversible?A:
Tautomerism: Yes. Adjusting pH back to neutral/slightly basic favors the stable enol form.
Hydrolysis/Oxidation: No. Once the Cl is lost or the dimer is formed, the molecule is permanently destroyed.
References
Beilstein Journals. "Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism." Beilstein Journal of Organic Chemistry. Link
National Institutes of Health (NIH). "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Molecules. Link
European Journal of Medicinal Chemistry. "Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs." Eur J Med Chem. Link
PubChem. "5-Chloro-1-methyl-1H-pyrazole-4-carbonyl chloride (Related Structure Stability Data)." National Library of Medicine. Link
Optimization
optimizing reaction conditions for 5-Chloro-1-methylpyrazol-4-ol derivatization
The following technical guide addresses the optimization of reaction conditions for 5-Chloro-1-methylpyrazol-4-ol , a versatile heterocyclic scaffold. This content is structured as a Tier 3 Technical Support resource, de...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the optimization of reaction conditions for 5-Chloro-1-methylpyrazol-4-ol , a versatile heterocyclic scaffold. This content is structured as a Tier 3 Technical Support resource, designed for synthetic chemists encountering specific reactivity challenges.
Status: Operational | Tier: Advanced Synthesis Support
C-4 Hydroxyl Group: Phenolic character (pKa ~9.5–10.5). Acts as a nucleophile for O-alkylation/acylation. Strong electron-donating group (EDG), deactivating the ring towards oxidative addition at C-5.
C-5 Chloride: Electrophilic site for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Critical Note: The adjacent 4-OH makes the C-Cl bond less reactive compared to electron-deficient analogs (e.g., 4-nitropyrazoles).
N-1 Methyl: Fixed position, preventing tautomeric scrambling at nitrogen but influencing solubility.
Decision Matrix: Reaction Pathway Selection
The following workflow illustrates the logical order of operations to maximize yield and minimize side reactions.
Figure 1: Strategic workflow for derivatizing 5-Chloro-1-methylpyrazol-4-ol. The electron-rich nature of the scaffold often necessitates O-protection prior to C-5 coupling.
Q1: I am observing low yields during O-alkylation with alkyl halides. The starting material remains unreacted or decomposes. What is happening?
Diagnosis: The 4-hydroxyl group on the pyrazole ring is less acidic than a typical phenol due to the electron-rich nature of the diazole ring. Furthermore, the 5-chloro substituent provides steric bulk that can hinder nucleophilic attack if the base is too bulky or the electrophile is sterically demanding.
Corrective Protocol:
Base Selection: Switch from weak bases (K₂CO₃) to Cesium Carbonate (Cs₂CO₃) . The "Cesium Effect" enhances the solubility of the pyrazolate anion in organic solvents.
Solvent: Use anhydrous DMF or NMP . Avoid protic solvents which solvate the anion too strongly.
Temperature: Heat to 60–80 °C . Room temperature is often insufficient for hindered electrophiles.
Self-Validating Check:
Test: Monitor the disappearance of the starting material via LCMS. The product should show a distinct retention time shift (more hydrophobic).
Observation: If you see N-alkylation (quaternization), your electrophile is too reactive (e.g., MeI), or you are using too strong a base (NaH) which might promote non-selective attack.
Q2: My O-acylation reactions (using acid chlorides) are unstable during workup. Why?
Diagnosis: 4-Acyloxypyrazoles are essentially "activated esters" (similar to HOBt esters). They are prone to hydrolysis, especially if the 5-position contains an electron-withdrawing chlorine which makes the carbonyl carbon more electrophilic.
Corrective Protocol:
Workup: Avoid basic aqueous washes (NaHCO₃). Quench with water/brine and extract immediately into EtOAc.
Buffer: Store the compound in a non-nucleophilic solvent.
Alternative: If the ester is an intermediate, use it immediately in the next step without extensive purification.
Section B: C-5 Cross-Coupling (The "Chlorine Problem")
Q3: Suzuki coupling at the 5-Cl position fails (0% conversion) using standard Pd(PPh₃)₄ conditions. Is the chloride inert?
Diagnosis: Yes, under "standard" conditions, it is effectively inert. The 4-OH group is a strong Electron Donating Group (+M effect), which increases electron density in the pyrazole ring. This makes the C-Cl bond strong and resistant to Oxidative Addition (the first step of the catalytic cycle). Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ lack the electron-richness required to activate this bond.
Corrective Protocol:
You must use Buchwald-type precatalysts containing electron-rich, bulky dialkylbiarylphosphine ligands.
Recommended Catalyst:XPhos Pd G2 or SPhos Pd G2 (2–5 mol%).
Ligand Role: XPhos/SPhos are electron-rich, facilitating oxidative addition into the deactivated C-Cl bond.
Base: K₃PO₄ (3.0 equiv) in Dioxane/Water (4:1) at 90–100 °C.
Mechanism Visualization:
Figure 2: Catalytic cycle highlighting the rate-limiting oxidative addition caused by the electron-rich 4-OH group.
Q4: Should I protect the 4-OH group before coupling?
Answer:Highly Recommended.
While coupling with the free OH is possible using high catalyst loading, the free hydroxyl can:
Coordinate to Palladium, poisoning the catalyst.
Consume boronic acid via deprotonation/protodeboronation loops.
Optimization:
Protect as Benzyl ether (OBn) or THP ether .
These groups are stable to basic Suzuki conditions and prevent catalyst poisoning.
Reference: Protection strategies for hydroxypyrazoles significantly improve cross-coupling yields by restoring some electrophilicity to the ring [1].
Experimental Optimization Data
The following table summarizes optimization studies for the Suzuki coupling of 5-chloro-1-methylpyrazol-4-ol derivatives with Phenylboronic acid.
Entry
Catalyst
Ligand
Base
Solvent
Temp (°C)
Yield (%)
Notes
1
Pd(PPh₃)₄
PPh₃
Na₂CO₃
DME/H₂O
80
< 5
Oxidative addition failure.
2
Pd(dppf)Cl₂
dppf
Cs₂CO₃
Dioxane
100
15
Poor conversion; significant dehalogenation.
3
Pd(OAc)₂
XPhos
K₃PO₄
Dioxane/H₂O
100
88
Ligand enabled activation.
4
XPhos Pd G2
–
K₃PO₄
THF/H₂O
60
92
Precatalyst ensures active Pd(0) generation.
5
XPhos Pd G2
–
K₃PO₄
THF/H₂O
60
45
Reaction performed on free 4-OH substrate.
Table 1: Optimization of C-5 arylation conditions. Note the drastic yield improvement when using XPhos based systems and protecting the hydroxyl group (Entries 3 & 4 vs Entry 5).
References
Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles.
Source: National Institutes of Health (NIH)
Context: Demonstrates Suzuki coupling on similar 5-chloro-azoles, highlighting the necessity of optimized catalytic systems for heterocyclic chlorides.
URL:[Link]
Suzuki-Miyaura Cross-Coupling: Basics and Mechanisms.
Source: Organic Chemistry Portal
Context: Provides foundational mechanism details regarding the activation of aryl chlorides and the role of base in transmetallation.
URL:[Link]
A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling.
Source: MIT Open Access Articles (Buchwald Lab)
Context: Details the specific efficacy of dialkylbiarylphosphine ligands (like XPhos) in coupling deactivated or hindered aryl chlorides.
URL:[Link]
Regioselectivity in Pyrazole Formation and Alkylation.
Source: MDPI (Molecules)
Context: Discusses the steric and electronic factors influencing alkylation at pyrazole heteroatoms, relevant for O-alkylation troubleshooting.
URL:[Link]
Troubleshooting
Technical Support Center: 5-Chloro-1-methylpyrazol-4-ol NMR Analysis
Status: Operational Ticket ID: NMR-5CL-PYR-001 Subject Matter Expert: Senior Application Scientist, Analytical Chemistry Division Executive Summary Analyzing 5-Chloro-1-methylpyrazol-4-ol presents a unique set of challen...
Analyzing 5-Chloro-1-methylpyrazol-4-ol presents a unique set of challenges due to the interplay of tautomerism, exchangeable protons, and the high probability of regioisomeric impurities. This guide addresses the three most common support tickets:
Signal Disappearance: The "missing" hydroxyl proton.
Structural Ambiguity: Distinguishing the 5-chloro isomer from the 3-chloro regioisomer.
Solvent Incompatibility: Solubility and chemical shift reproducibility issues.
Module 1: Sample Preparation & Solvent Selection
The Issue: Users frequently report inconsistent chemical shifts or precipitation when using Chloroform-d (
).
Technical Insight:
5-Chloro-1-methylpyrazol-4-ol contains a polar hydroxyl group at position 4 and a basic nitrogen at position 2. In non-polar solvents like
, the molecule may aggregate via intermolecular hydrogen bonding, causing peak broadening. Furthermore, the rate of proton exchange in is often intermediate, leading to the complete "washing out" of the -OH signal.
The Protocol:
Primary Solvent:DMSO-d6 is the mandatory standard for this analysis.
Why: DMSO forms strong hydrogen bonds with the solute's -OH group, slowing down the proton exchange rate (
). This "locks" the proton in place on the NMR timescale, resulting in a sharp, visible singlet or doublet.
Concentration: Prepare samples at 10–15 mg/mL .
Why: Higher concentrations favor aggregation (broadening). Lower concentrations may lose the minor impurity signals.
Water Content: Ensure DMSO-d6 is from a fresh ampoule or stored over molecular sieves.
Why: Hygroscopic water in DMSO appears around 3.33 ppm and can catalyze proton exchange, collapsing the -OH signal.
Module 2: Structural Verification (The Regioisomer Problem)
The Issue: "My spectrum looks clean, but is it the 5-chloro or the 3-chloro isomer?"
Technical Insight:
Synthetic routes often yield a mixture of 5-chloro-1-methylpyrazol-4-ol (Target) and 3-chloro-1-methylpyrazol-4-ol (Impurity). These isomers are almost identical in 1D
NMR, differing only slightly in chemical shift.
Target (5-Cl): The Chlorine is at position 5 (adjacent to N-Methyl). The Proton is at position 3.[1]
Impurity (3-Cl): The Chlorine is at position 3. The Proton is at position 5 (adjacent to N-Methyl).[2]
The Solution: 1D NOE / 2D NOESY
You must use the Nuclear Overhauser Effect (NOE) to determine spatial proximity. This is the only self-validating method to confirm the structure without X-ray crystallography.
The "Golden Rule" of Pyrazole NOE
Scenario A (Target: 5-Cl): The
-Methyl group is spatially distant from the aromatic proton (-3).
Result:Weak or NO NOE signal between
-Me and -H.
Scenario B (Impurity: 3-Cl): The
-Methyl group is spatially adjacent to the aromatic proton (-5).
Result:Strong NOE signal between
-Me and -H.
Diagnostic Workflow Diagram
Caption: Logical workflow for differentiating 1,5-substituted vs. 1,3-substituted pyrazoles using NOE spectroscopy.
Module 3: Expected Data & Troubleshooting Table
Use this table to benchmark your experimental results. Data is based on 400 MHz spectra in DMSO-d6 at 298 K.
Signal
Expected Shift (, ppm)
Multiplicity
Integration
Troubleshooting Notes
OH (C-4)
8.5 – 9.5
Broad Singlet
1H
Missing? Sample is wet or acidic. Add to confirm (peak will vanish).
Ar-H (C-3)
7.2 – 7.6
Singlet
1H
Split? Check for long-range coupling to OH (rare) or impurities.
N-CH3
3.6 – 3.8
Singlet
3H
Shifted? Highly sensitive to solvent polarity.
Solvent
2.50
Quintet
-
Residual DMSO-d5.
Water
3.33
Broad Singlet
-
Variable. If >3.4 ppm, sample may be acidic.
Frequently Asked Questions (FAQ)
Q1: My OH peak is a broad hump at baseline. How do I sharpen it?A: This indicates intermediate chemical exchange.
Dry the sample: Add activated 4Å molecular sieves directly to the NMR tube and let stand for 15 minutes.
Lower the temperature: Run the experiment at 280 K or 270 K. Lowering thermal energy reduces the exchange rate (
), sharpening the peak.
Q2: I see a small "shadow" set of peaks (~5% intensity) near my main signals.A: This is likely the 3-chloro regioisomer .
Check the
-Me peak of the minor component. If it is slightly downfield/upfield and shows a strong NOE to its respective aromatic proton, you have confirmed regioisomeric contamination.
Q3: Can I use
exchange to confirm the structure?A: exchange only confirms the presence of the -OH group (the peak will disappear). It does not help with the 5-Cl vs 3-Cl structural assignment. For that, you must use the NOE protocol described in Module 2.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General NMR principles and solvent effects).
Alkorta, I., & Elguero, J. (2025). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179.
Claramunt, R. M., et al. (2025). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. New Journal of Chemistry.
Limbach, H. H., et al. (2023). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs Technical Guides.
Technical Support Center: Resolving Impurities in 5-Chloro-1-methylpyrazol-4-ol Samples
Welcome to the technical support center for 5-Chloro-1-methylpyrazol-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the puri...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 5-Chloro-1-methylpyrazol-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you identify, understand, and resolve impurity-related issues in your work.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and purity of 5-Chloro-1-methylpyrazol-4-ol.
Q1: What are the most probable impurities in my sample of 5-Chloro-1-methylpyrazol-4-ol?
A1: The impurity profile of your sample is heavily dependent on its synthetic route. However, based on common synthetic pathways for pyrazole derivatives, likely impurities include:
Unreacted Starting Materials: Depending on the synthesis, this could include 1-methylpyrazole, a precursor to 1-methylpyrazol-4-ol, or 1-methylpyrazol-4-ol itself if the chlorination step is incomplete.
Isomeric Byproducts: Chlorination of 1-methylpyrazol-4-ol might not be perfectly regioselective, potentially leading to the formation of 3-Chloro-1-methylpyrazol-4-ol.
Over-chlorinated Species: Dichloro- or trichloro-pyrazole species may form if the chlorination conditions are too harsh.
Residual Solvents: Solvents used during synthesis and purification (e.g., acetonitrile, ethyl acetate, methanol, dichloromethane) are common process-related impurities.
Reagents and their Byproducts: If a Vilsmeier-Haack type formylation followed by oxidation and chlorination is employed, residual phosphorus-containing reagents could be present. If a nitration-reduction-chlorination pathway is used, residual nitrating or reducing agents and their byproducts may be found.[1]
Degradation Products: Although pyrazoles are generally stable, prolonged exposure to harsh acidic or basic conditions, or oxidizing environments, could lead to degradation. The hydroxyl group at the 4-position makes the ring susceptible to oxidation.
Q2: My 5-Chloro-1-methylpyrazol-4-ol sample has a slight discoloration. What could be the cause?
A2: Discoloration, often a yellow or brownish tint, can be indicative of several issues:
Presence of Oxidized Impurities: The pyrazol-4-ol moiety can be susceptible to oxidation, leading to colored byproducts. This can be exacerbated by exposure to air and light over time.
Residual Reagents: Some reagents used in synthesis, particularly those involving phosphorus or sulfur, can leave behind colored residues if not completely removed.
Trace Metal Contamination: Metal ions from reactors or reagents can sometimes form colored complexes with the pyrazole nucleus.
It is advisable to first analyze the sample by HPLC with UV-Vis detection to see if the colored components are detectable as discrete peaks.
Q3: What is a good starting point for an HPLC method to check the purity of my sample?
A3: A reversed-phase HPLC method is generally a good starting point for polar heterocyclic compounds like 5-Chloro-1-methylpyrazol-4-ol. Here is a recommended initial method that can be optimized:
Parameter
Recommendation
Column
C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B
Acetonitrile
Gradient
Start with 95% A / 5% B, ramp to 95% B over 20 minutes
Flow Rate
1.0 mL/min
Detection
UV at 230 nm and 254 nm
Column Temperature
30 °C
This method should provide good separation of polar and non-polar impurities.[2][3][4][5][6][7][8]
Q4: Can I use NMR to assess the purity of 5-Chloro-1-methylpyrazol-4-ol?
A4: Yes, ¹H NMR is a powerful tool for assessing purity. A pure sample should show sharp signals corresponding to the methyl group, the pyrazole ring proton, and the hydroxyl proton. The presence of unexpected signals can indicate impurities. For quantitative analysis (qNMR), a certified internal standard is required. ¹³C NMR can also be useful for identifying isomeric impurities that may not be easily resolved by ¹H NMR.
Q5: What are the general storage conditions to maintain the stability of 5-Chloro-1-methylpyrazol-4-ol?
A5: To minimize degradation, 5-Chloro-1-methylpyrazol-4-ol should be stored in a cool, dark, and dry place. An inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent oxidation. It is best to store it in a tightly sealed container to protect it from moisture.
II. Troubleshooting Guide
This section provides a problem-and-solution-oriented guide to common issues encountered during the analysis and handling of 5-Chloro-1-methylpyrazol-4-ol.
Problem 1: An unknown peak is observed in the HPLC chromatogram.
Logical Troubleshooting Workflow
Caption: Workflow for identifying an unknown HPLC peak.
Causality and Recommended Actions:
Check for Obvious Sources:
Action: Compare the retention time of the unknown peak with that of known starting materials and reagents used in the synthesis.
Rationale: The most common impurities are often unreacted starting materials.
Confirm with Spiking:
Action: If you suspect a particular impurity, "spike" your sample with a small amount of a pure standard of that substance.
Rationale: An increase in the area of the unknown peak upon spiking confirms its identity.
Obtain Molecular Weight Information:
Action: Analyze your sample using LC-MS.
Rationale: The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which is a critical piece of information for identifying its structure. This can help differentiate between isomers and other potential byproducts.
Investigate Degradation Pathways:
Action: Perform forced degradation studies by subjecting your sample to acidic, basic, oxidative, and photolytic stress.[9][10][11]
Rationale: If the unknown peak increases in size under any of these conditions, it is likely a degradation product. This provides insight into the stability of your compound and helps in developing appropriate storage and handling procedures.
Structural Elucidation:
Action: If the impurity is present in sufficient quantity, isolate it using preparative HPLC. Then, characterize its structure using NMR and other spectroscopic techniques.
Rationale: This is the definitive way to identify a novel impurity.
Problem 2: The sample purity does not improve after recrystallization.
Action: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well at its boiling point.[12][13][14] The impurity should either be insoluble in the hot solvent or highly soluble in the cold solvent.
Rationale: If the solubility profile is not optimal, both the compound and the impurity may co-precipitate.
Conduct a Solvent Screen:
Action: Test the solubility of your crude material in small volumes of a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane).
Rationale: This systematic approach will help you identify a more suitable solvent system.
Try a Two-Solvent System:
Action: Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.
Rationale: This can induce crystallization and may leave impurities behind in the mother liquor. Common pairs include ethanol/water and ethyl acetate/hexane.[12]
Consider Alternative Purification Methods:
Column Chromatography: For impurities with different polarities, silica gel column chromatography can be very effective. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is a good starting point.
Acid Addition Salt Crystallization: Pyrazoles are basic and can form salts with acids.[15][16] Dissolving the crude material in a suitable organic solvent and adding an acid (e.g., HCl in ether, or oxalic acid) can precipitate the pyrazole salt, leaving non-basic impurities in solution. The purified free base can then be regenerated by neutralization.
III. Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for Purity Analysis
Objective: To establish a baseline purity profile and quantify impurities in a 5-Chloro-1-methylpyrazol-4-ol sample.
Materials:
HPLC grade acetonitrile, water, and trifluoroacetic acid (TFA).
5-Chloro-1-methylpyrazol-4-ol sample.
Volumetric flasks and pipettes.
HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Procedure:
Mobile Phase Preparation:
Mobile Phase A: Add 1.0 mL of TFA to 1 L of HPLC grade water and mix thoroughly.
Mobile Phase B: Acetonitrile.
Sample Preparation:
Accurately weigh approximately 10 mg of the 5-Chloro-1-methylpyrazol-4-ol sample into a 10 mL volumetric flask.
Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B. This gives a sample concentration of approximately 1 mg/mL.
HPLC Conditions:
Set up the HPLC system with the parameters outlined in the table in FAQ Q3.
Inject 10 µL of the prepared sample.
Data Analysis:
Integrate all peaks in the chromatogram.
Calculate the area percentage of the main peak to get an initial estimate of purity.
Note the retention times and area percentages of all impurity peaks.
Self-Validation: The system suitability should be checked by ensuring reproducible retention times and peak areas for multiple injections of the same sample. The resolution between the main peak and the closest eluting impurity should be greater than 1.5.
Protocol 2: Recrystallization from a Single Solvent
Objective: To purify 5-Chloro-1-methylpyrazol-4-ol by removing soluble and insoluble impurities.
Materials:
Crude 5-Chloro-1-methylpyrazol-4-ol.
A suitable recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture identified from screening).
Erlenmeyer flasks, hot plate, and filtration apparatus.
Procedure:
Solvent Selection: Based on preliminary tests, choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of the hot solvent until the solid just dissolves.
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
Drying: Dry the purified crystals under vacuum to a constant weight.
Self-Validation: The purity of the recrystallized material should be confirmed by HPLC analysis, and the melting point should be sharp and higher than that of the crude material.
IV. References
Pan, Y., Wang, Y., Zhao, B., Gao, F., Chen, B., & Liu, Y. (2018). Research Progress in Synthesis, Properties and Applications of Nitropyrazoles and Their Derivatives. Chinese Journal of Energetic Materials.
CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole. ()
WO2011076194A1 - Method for purifying pyrazoles. ()
CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. ()
DE102009060150A1 - Process for the purification of pyrazoles. ()
Bozhenkov, G. V., et al. (2006). Synthesis and properties of 5-chloro-4-nitropyrazoles. Russian Journal of Organic Chemistry, 42(6), 883-888.
A solvent-free, rapid and operationally simple method for the chlorination of pyrazoles with trichloroisocyanuric acid to access 4-chloropyrazole derivatives. Green Chemistry.
Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Technology.
Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules.
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
Stability of 4H-pyrazoles in physiological environments. ResearchGate.
Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry. YouTube. ([Link])
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis.
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Molecules.
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate.
DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. Journal of Chemical Society of Nigeria.
Tips & Tricks: Recrystallization. Department of Chemistry: University of Rochester. ([Link])
Recrystallization. University of California, Los Angeles.
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules.
Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors. European Journal of Medicinal Chemistry.
C‒H An chlorination of pyrazole 1a. ResearchGate.
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies. ([Link])
Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. ResearchGate.
Forced degradation studies of Brexpiprazole. ResearchGate.
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar.
Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. RSC Advances.
Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical.
US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. ()
On the relationships between basicity and acidity in azoles. ResearchGate.
Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? LCGC North America.
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences.
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Separation Science Plus.
Experiment 2: Recrystallization. University of Toronto.
Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP. Journal of Chemical and Pharmaceutical Research.
A Polarity-Mismatched Photocatalytic Cross-Coupling Enables Diversity-Oriented Synthesis of aza-Heterocycles. Journal of the American Chemical Society.
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org.
preventing decomposition of 5-Chloro-1-methylpyrazol-4-ol during storage
Technical Support Center: Stability & Storage Guide for 5-Chloro-1-methylpyrazol-4-ol Executive Summary You are likely referencing 5-Chloro-1-methyl-1H-pyrazol-4-ol (CAS: related derivatives typically ~110763-09-2 or sim...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability & Storage Guide for 5-Chloro-1-methylpyrazol-4-ol
Executive Summary
You are likely referencing 5-Chloro-1-methyl-1H-pyrazol-4-ol (CAS: related derivatives typically ~110763-09-2 or similar structural families).[1][2] As a Senior Application Scientist, I often see researchers mishandle this compound because they treat it like a stable aromatic phenol. It is not.
This compound is an electron-rich heteroaromatic enol . Its 4-hydroxy group, combined with the electron-donating pyrazole ring, makes it highly susceptible to oxidative degradation and photolysis . The 5-chloro substituent adds a layer of complexity, making the ring sensitive to nucleophilic attack under specific pH conditions.
This guide provides a self-validating storage protocol to prevent the formation of colored quinoid impurities and dimers that compromise assay reproducibility.
Part 1: The Degradation Mechanism (The "Why")
To preserve this compound, you must understand how it dies. The decomposition is rarely a single event but a cascade triggered by oxygen and light.
1. Oxidative Dimerization (The "Browning" Effect)
The most common issue reported is the sample turning from off-white to pink, brown, or black. This is due to the oxidation of the 4-hydroxyl group into a phenoxyl-type radical. Because the N1-methyl blocks tautomerization to a stable lactam, the radical species rapidly dimerizes or polymerizes into conjugated, colored by-products (often azo- or quinone-like linkages).
2. Photolytic Dechlorination
While the chlorine atom at position 5 stabilizes the ring electronically, it is a potential leaving group under UV irradiation. High-energy photons can cleave the C-Cl bond, creating a reactive radical that abstracts hydrogen from solvents or reacts with oxygen.
Visualizing the Decay Pathway
The following diagram illustrates the critical failure points in the storage of 5-Chloro-1-methylpyrazol-4-ol.
Figure 1: Mechanistic pathway of oxidative degradation. Note that air exposure is the primary trigger for color changes.
Part 2: Validated Storage Protocol
Do not deviate from this protocol if you require >98% purity for SAR (Structure-Activity Relationship) studies.
Standard Operating Procedure (SOP-STAB-05)
Parameter
Requirement
Scientific Rationale
Temperature
-20°C (Long-term)2-8°C (Active use < 1 week)
Slows the kinetics of radical formation. Room temperature storage significantly accelerates oxidation rates [1].
Atmosphere
Inert Gas (Argon/Nitrogen)
Critical. Oxygen is the primary reactant in the degradation pathway. Headspace must be purged after every use.
Container
Amber Glass Vials with Teflon-lined caps
Blocks UV light to prevent photolysis of the C-Cl bond. Teflon prevents leaching of plasticizers which can catalyze degradation.
State
Solid Powder
Store as a solid. Solutions (especially in DMSO/DMF) degrade 10-50x faster due to increased molecular mobility and dissolved oxygen.
Desiccant
Required
While less sensitive to hydrolysis than acid chlorides, moisture promotes proton transfer that facilitates oxidation [2].
Part 3: Troubleshooting & FAQs
Q1: My sample has turned a faint pink color. Is it still usable?
Diagnosis: This indicates early-stage oxidative dimerization. The "pink" is a highly conjugated impurity (likely a diazenyl or quinoid species) present at trace levels (<0.5%).
Action:
For biological assays (IC50):Discard. These impurities are often redox-active and can produce false positives (PAINS behavior).
For synthetic intermediates: You may repurify via recrystallization (typically from Ethanol/Hexane) or silica column chromatography, but ensure the column is flushed with Nitrogen.
Q2: Can I store stock solutions in DMSO at -20°C?
Answer: Only for short durations (<1 month).
Reasoning: DMSO is hygroscopic and often contains trace peroxides. Over time, DMSO will facilitate the oxidation of the 4-hydroxy group.
Recommendation: If you must store solutions, use anhydrous Acetonitrile or Methanol (degassed) and store at -80°C. Avoid DMSO for long-term banking of this specific scaffold.
Q3: How do I weigh this out without degrading it?
Protocol:
Allow the vial to warm to room temperature before opening (prevents water condensation on the cold solid).
Flush the stock vial with Argon immediately after removing the aliquot.
Dissolve the aliquot immediately; do not leave the solid on the weighing boat under ambient light/air for >15 minutes.
Q4: Is the 5-Chloro group stable to nucleophiles?
Insight: The 5-Chloro group is deactivated relative to an acid chloride but is still susceptible to SNAr (Nucleophilic Aromatic Substitution) if exposed to strong nucleophiles (e.g., thiols, amines) in basic conditions.
Warning: Do not store in buffers with pH > 8.0, as the phenolate anion (formed by deprotonating the 4-OH) makes the ring more electron-rich, paradoxically increasing susceptibility to oxidative attack [3].
Part 4: Emergency Recovery Protocol
If you discover a critical batch has degraded (brown crust formation):
Dissolution: Dissolve the solid in a minimal amount of degassed Ethyl Acetate.
Wash: Wash rapidly with a dilute Sodium Bisulfite solution (mild reducing agent) to quench radical species.
Extraction: Dry organic layer over MgSO4.
Re-precipitation: Add non-polar solvent (Hexane/Heptane) to crash out the product.
Validation: Run LC-MS. If the dimer peak (M+M-2H) persists, discard the batch.
References
Apollo Scientific. (2023).[3] Safety Data Sheet: 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde. (Demonstrates standard storage requirements for 5-chloro-1-methyl pyrazole derivatives: 2-8°C, Inert Gas). Link
National Institutes of Health (NIH). (2021). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling. (Details the redox susceptibility of pyrazole rings and oxidative coupling pathways). Link
Fisher Scientific. (2023). Safety Data Sheet: 1-Methyl-1H-pyrazole-5-sulfonyl chloride. (Highlights the "Air Sensitive" and "Store under inert atmosphere" requirements for functionalized 1-methylpyrazoles). Link
Royal Society of Chemistry (RSC). (2025). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol. (Discusses tautomerization and stability of pyrazol-ol frameworks). Link
enhancing the reactivity of 5-Chloro-1-methylpyrazol-4-ol in coupling reactions
This guide serves as a technical support resource for researchers working with 5-Chloro-1-methylpyrazol-4-ol . This scaffold presents a classic "electronic conflict" in cross-coupling: the electron-rich hydroxyl group at...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical support resource for researchers working with 5-Chloro-1-methylpyrazol-4-ol . This scaffold presents a classic "electronic conflict" in cross-coupling: the electron-rich hydroxyl group at C4 strongly deactivates the adjacent C5-chloride towards oxidative addition, while simultaneously acting as a potential catalyst poison.
The following protocols and troubleshooting steps are designed to overcome these specific electronic and steric barriers.
[1]
Part 1: Reactivity Architecture & Strategic Planning
Before initiating experimentation, you must diagnose which reaction pathway aligns with your target.[1] The molecule possesses two orthogonal reactive handles that require distinct activation strategies.
Visual Guide: The Reactivity Decision Tree
Figure 1: Strategic workflow for selecting the correct activation pathway based on the desired substitution pattern.[1]
Part 2: Module A - Activating the C5-Chloride (The "Hard" Coupling)[1]
The Challenge: The C4-hydroxyl group is a strong electron donor (+M effect).[1] This increases electron density in the pyrazole ring, strengthening the C5-Cl bond and making oxidative addition by Palladium difficult. Furthermore, the free -OH can bind to Pd, arresting the catalytic cycle.
Q1: My Suzuki coupling at C5 is showing <10% conversion. How do I fix this?
Diagnosis: The reaction is likely stalled due to electronic deactivation or catalyst poisoning.
Solution: You must implement a "Protect-then-Boost" strategy.
Protocol 1: Hydroxyl Protection (Mandatory)
Do not attempt C5-coupling with the free alcohol.[1]
Protection: Convert the 4-OH to a Benzyl ether (OBn) or Silyl ether (OTBS).[1]
Why: This blocks coordination to Pd. While OBn is still electron-donating, it is sterically bulkier and prevents the "poisoning" effect of the free proton/phenoxide.
Method: React with BnBr/K2CO3 in DMF or TBSCl/Imidazole in DCM.[1]
Protocol 2: The "Electron-Rich" Catalyst System
Standard catalysts like Pd(PPh3)4 will fail here.[1] You need electron-rich, bulky phosphine ligands to force oxidative addition into the deactivated C-Cl bond.[1]
Component
Recommendation
Mechanism of Action
Pre-Catalyst
XPhos Pd G3 or RuPhos Pd G3
Rapidly generates active Pd(0) species; the bulky biaryl ligand facilitates oxidative addition into electron-rich aryl chlorides.[1]
Dioxane allows higher temperatures (100°C); aqueous mixtures can accelerate the transmetallation step.[1]
Temperature
80°C - 100°C
High energy is required to break the strengthened C-Cl bond.
Step-by-Step Optimization:
Charge vial with Protected Substrate (1.0 eq), Boronic Acid (1.5 eq), K3PO4 (3.0 eq), and XPhos Pd G3 (2-5 mol%).[1]
Evacuate and backfill with Argon (3x).[1] Oxygen is fatal to this electron-rich cycle. [1]
Add degassed 1,4-Dioxane.
Heat to 100°C for 12 hours.
Part 3: Module B - Utilizing the C4-Hydroxyl (The "Alternative" Coupling)
The Challenge: You want to install an aryl group at C4, but the OH is a nucleophile, not a coupling handle.
Solution: Convert the OH into a Triflate (OTf).[1] The C4-OTf bond is significantly more reactive than the C5-Cl bond, allowing selective coupling at C4 while leaving the C5-Cl intact for later steps.
Q2: How do I couple at C4 without affecting the Chlorine at C5?
Answer: Exploit the reactivity gap between Aryl Triflates and Aryl Chlorides.
Protocol:
Activation: React 5-Chloro-1-methylpyrazol-4-ol with Triflic Anhydride (Tf2O) and Pyridine in DCM at 0°C.
Outcome: The Pd will insert into the C-OTf bond exclusively. The electron-rich nature of the ring actually helps oxidative addition at the OTf site compared to the Cl site.
Part 4: Troubleshooting & FAQs
Q3: The reaction turns black immediately, and no product forms. Why?
Cause: "Palladium Black" precipitation indicates catalyst decomposition.[1] This happens when the catalytic cycle is too slow (Pd(0) aggregates) or destabilized.[1]
Fix:
Ligand Load: Ensure your ligand:metal ratio is correct.[1] For precatalysts (G3/G4), it is 1:1. If using Pd(OAc)2 + Ligand, use a 1:2 ratio.[1]
Stabilization: Switch to SPhos or XPhos .[1] These ligands are designed to stabilize the Pd(0) intermediate.[1]
Check Purity: Ensure the 5-chloro-1-methylpyrazol-4-ol starting material is free of sulfur or hydrazine impurities from its synthesis, as these irreversibly poison Pd.[1]
Q4: I am observing hydrodehalogenation (Cl replaced by H).
Cause: This is a common side reaction in Suzuki couplings of hindered/deactivated chlorides, often caused by β-hydride elimination from the solvent or ligand.[1]
Fix:
Solvent Switch: Avoid alcohols (ethanol/isopropanol). Use strictly aprotic solvents like Toluene or DMF .[1]
Base Switch: Use Cs2CO3 instead of alkoxide bases.
Q5: Can I use the C5-Cl for Buchwald-Hartwig Amination?
Answer: Yes, but it is challenging.
Ligand: Use BrettPhos or RuPhos .[1] These are specifically engineered for C-N coupling with difficult aryl chlorides.[1]
Base:NaOtBu or LHMDS .[1] Strong bases are required to deprotonate the amine.
Warning: You must protect the 4-OH first. A free OH will deprotonate and compete with the amine, likely leading to O-arylation or complex mixtures.[1]
References
Suzuki-Miyaura Coupling of Heterocycles
Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[1][2]
Source: National Institutes of Health (NIH) / PMC.[1]
A Comparative Efficacy Analysis of Pyrazole Derivatives: Contextualizing 5-Chloro-1-methylpyrazol-4-ol
Introduction: The Versatility of the Pyrazole Scaffold The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in the fields of medicinal chemistry and agro...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Versatility of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in the fields of medicinal chemistry and agrochemicals.[1][2] Its remarkable structural versatility allows for a wide range of substitutions, leading to a diverse array of derivatives with a broad spectrum of biological activities.[3] Pyrazole-based compounds have been successfully developed as anti-inflammatory, antimicrobial, anticancer, antiviral, and herbicidal agents, among others.[4][5] This guide provides a comparative overview of the efficacy of various pyrazole derivatives, with a particular focus on contextualizing the potential of 5-Chloro-1-methylpyrazol-4-ol within this important class of compounds. While direct comparative experimental data for 5-Chloro-1-methylpyrazol-4-ol is limited in the current body of scientific literature, an analysis of structurally related compounds can provide valuable insights into its potential biological profile and efficacy.
The Influence of Substitution on Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The biological activity of pyrazole derivatives is profoundly influenced by the nature and position of substituents on the pyrazole ring. Key positions for substitution include N1, C3, C4, and C5, with each site offering a unique opportunity to modulate the compound's physicochemical properties and target interactions.
A notable example of this is the impact of chloro- and hydroxyl-substitutions. The presence of a chlorine atom can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. Halogen bonding, a non-covalent interaction, can also play a crucial role in ligand-receptor binding. The hydroxyl group, on the other hand, can act as a hydrogen bond donor and acceptor, contributing to target affinity and selectivity.
Comparative Efficacy of Pyrazole Derivatives in Key Therapeutic and Agricultural Areas
To understand the potential of 5-Chloro-1-methylpyrazol-4-ol, it is instructive to examine the efficacy of other pyrazole derivatives in various applications.
Antifungal Activity
Several studies have highlighted the potent antifungal activity of pyrazole derivatives. For instance, a series of novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety demonstrated significant in vitro activity against several plant pathogenic fungi.[1] Notably, compound 7c in that study exhibited impressive EC50 values of 0.74, 0.68, and 0.85 μg/mL against Fusarium graminearum, Botrytis cinerea, and Rhizoctonia solani, respectively.[1] While this is not a direct comparison, the presence of the 5-chloro-pyrazole scaffold suggests that derivatives with this feature can be potent antifungal agents.
Another study on a structurally related imidazole derivative, 5-Chloro-1-methyl-4-nitroimidazole, showed excellent antifungal activity against Candida albicans and Aspergillus niger with a minimum bactericidal concentration of 2.5 mg/mL.[6] This provides further evidence for the potential of halogenated and N-methylated five-membered heterocyclic compounds in antifungal applications.
Table 1: Antifungal Efficacy of Selected Pyrazole Derivatives
The antibacterial potential of pyrazole derivatives is also well-documented. The same study on 5-Chloro-1-methyl-4-nitroimidazole demonstrated antibacterial activity against Pseudomonas aeruginosa and Klebsiella pneumoniae at a minimum bactericidal concentration of 4.0 mg/mL.[6]
Herbicidal and Insecticidal Activity
Pyrazole derivatives have made a significant impact in the agrochemical sector. Several commercial herbicides and insecticides are based on the pyrazole scaffold.[7][8] For example, certain pyrazole benzophenone derivatives have shown potent herbicidal activity, with some compounds being more effective than the commercial herbicide pyrazoxyfen against barnyard grass.[8]
In the realm of insecticides, novel N-pyridylpyrazole thiazole derivatives have demonstrated excellent activity against various lepidopteran pests.[9] For instance, compound 7g from one study exhibited LC50 values of 5.32 mg/L, 6.75 mg/L, and 7.64 mg/L against Plutella xylostella, Spodoptera exigua, and Spodoptera frugiperda, respectively, which were comparable to the commercial insecticide indoxacarb.[9]
Table 2: Herbicidal and Insecticidal Efficacy of Selected Pyrazole Derivatives
The pyrazole scaffold is also a privileged structure in the discovery of anticancer agents and enzyme inhibitors. A study on pyrimidin-4-yl-1H-pyrazole derivatives identified compounds with significant antiproliferative activity against chronic myeloid cancer cells.[10] Specifically, a compound with a methyl alcohol at the 4-position of the pyrazole ring showed promising cytotoxicity against both imatinib-sensitive and -resistant cell lines.[10] This highlights the potential importance of the 4-hydroxy (or related) substitution on the pyrazole ring for anticancer activity.
Furthermore, pyrazole derivatives have been investigated as inhibitors of various enzymes, including S-nitrosoglutathione reductase (GSNOR), which is a target for the treatment of COPD.[11]
Experimental Protocols: A Guide to Efficacy Evaluation
To facilitate comparative studies and the evaluation of novel pyrazole derivatives like 5-Chloro-1-methylpyrazol-4-ol, standardized experimental protocols are essential.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antifungal agent.
Methodology:
Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640) to a concentration of approximately 0.5-2.5 x 10³ cells/mL.
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound (e.g., 5-Chloro-1-methylpyrazol-4-ol) is prepared in a 96-well microtiter plate. A known antifungal agent (e.g., fluconazole) should be included as a positive control.
Inoculation: Each well is inoculated with the fungal suspension. A growth control (no compound) and a sterility control (no inoculum) well are also included.
Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.
Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Herbicidal Activity Assay (Post-emergence)
This assay evaluates the herbicidal effect of a compound on young plants.
Methodology:
Plant Growth: Seeds of a target weed species (e.g., barnyard grass) are sown in pots and grown in a greenhouse to the 2-3 leaf stage.
Compound Application: The test compound is formulated as a solution or suspension and sprayed uniformly onto the foliage of the plants at various concentrations. A commercial herbicide can be used as a positive control, and a formulation blank as a negative control.
Evaluation: After a set period (e.g., 14 days), the herbicidal effect is visually assessed as the percentage of growth inhibition or plant mortality compared to the negative control.
Visualizing the Landscape: Pathways and Workflows
General Synthetic Pathway for Substituted Pyrazoles
Caption: A generalized workflow for the synthesis of pyrazole derivatives.
Workflow for Evaluating Biological Activity
Caption: A typical workflow for the biological evaluation of pyrazole derivatives.
Conclusion and Future Directions
The pyrazole scaffold remains a highly fruitful area of research for the development of new therapeutic and agrochemical agents. While direct comparative data for 5-Chloro-1-methylpyrazol-4-ol is currently lacking, the existing literature on related chloro- and hydroxy-substituted pyrazole derivatives suggests that it holds potential for significant biological activity. The presence of the chloro-substituent may enhance its membrane permeability and binding affinity, while the 4-hydroxy group could be crucial for specific target interactions, as seen in some anticancer pyrazoles.
Future research should focus on the synthesis and comprehensive biological evaluation of 5-Chloro-1-methylpyrazol-4-ol. Direct comparative studies against existing commercial agents and other pyrazole derivatives in a range of assays (antifungal, antibacterial, herbicidal, etc.) are necessary to elucidate its specific efficacy and potential applications. Such studies will be invaluable in determining the true potential of this and other novel pyrazole derivatives.
References
Eriamiatoe, I. O., Owolabi, B. J., Mzozoyana, V., Ndibe, H. C., & Eriamiatoe, T. (2024). The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole. International Journal of Research and Scientific Innovation, XI(VII). [Link]
Wang, Y., et al. (2020). Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents: synthesis, crystal structure, biological evaluation and a 3D-QSAR study. New Journal of Chemistry, 44(1), 125-136. [Link]
Gharat, L., et al. (2018). Discovery of 5-(2-chloro-4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)-1H-tetrazole as potent and orally efficacious S-nitrosoglutathione reductase (GSNOR) inhibitors for the potential treatment of COPD. Bioorganic & Medicinal Chemistry Letters, 28(22), 3524-3528. [Link]
Niu, C., et al. (2023). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Pest Management Science, 79(1), 4-22. [Link]
Faria, J. V., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(1), 153. [Link]
Wang, Q., et al. (2021). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. Journal of Agricultural and Food Chemistry, 69(3), 906-915. [Link]
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Abdel-Wahab, B. F., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2296. [Link]
Abdel-Gawad, S. M., et al. (2011). Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives. European Journal of Medicinal Chemistry, 46(12), 6060-6065. [Link]
Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488. [Link]
Zhang, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [Link]
Kumar, A., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules, 28(14), 5434. [Link]
Li, Y., et al. (2025). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry. [Link]
Pitsouni, E., Iavazzo, C., & Falagas, M. E. (2007). Fluconazole 150 mg single dose versus itraconazole 200 mg per day for 3 days in the treatment of acute vaginal candidiasis: a double-blind randomized study. European Journal of Obstetrics & Gynecology and Reproductive Biology, 133(1), 94-98. [Link]
Zhang, Z., et al. (2012). Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties. Journal of Agricultural and Food Chemistry, 60(7), 1749-1757. [Link]
Rojas-Lima, S., et al. (2024). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. International Journal of Molecular Sciences, 25(10), 5091. [Link]
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Wang, G., et al. (2021). Synthesis and herbicidal activity of new pyrazole ketone derivatives. Journal of Heterocyclic Chemistry, 58(1), 226-233. [Link]
Kurylets, I., et al. (2019). Application of Pyrazole Derivatives As New Substitutes of Auxin IAA To Regulate Morphometric and Biochemical Parameters of Wheat (Triticum Aestivum L.) Seedlings. Journal of Plant Growth Regulation, 38(3), 827-836. [Link]
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Rojas-Lima, S., et al. (2024). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. International Journal of Molecular Sciences, 25(10), 5091. [Link]
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Kumar, K. A., et al. (2013). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. Journal of the Chinese Chemical Society, 60(6), 707-714. [Link]
Journal of Enzyme Inhibition and Medicinal Chemistry. (2014). Top 120 Journal of Enzyme Inhibition and Medicinal Chemistry papers published in 2014. [Link]
Zhou, L., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6301. [Link]
Khan, I., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Journal of Molecular Structure, 1325, 139365. [Link]
Patel, R. B., et al. (2026). [BMIM]OAc promoted one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity. RSC Advances, 16(1), 1-12. [Link]
Li, M., et al. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Molecules, 27(1), 229. [Link]
Wu, J., et al. (2022). Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. Arabian Journal of Chemistry, 15(1), 103522. [Link]
Zhang, Z., et al. (2012). Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties. Journal of Agricultural and Food Chemistry, 60(7), 1749-1757. [Link]
Performance of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in Different Solvent Systems: A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence the outcome of a chemical synthesis, purification, or biological assay. T...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence the outcome of a chemical synthesis, purification, or biological assay. This guide provides an in-depth technical comparison of the performance of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde , a versatile heterocyclic aldehyde, in various solvent systems. We will delve into its solubility, stability, and reactivity, offering experimental data and protocols to aid in solvent selection for specific applications.
Introduction to 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a key intermediate in the synthesis of a wide range of pyrazole derivatives with diverse biological activities, including potential analgesic, anti-inflammatory, and antitumor properties. Its chemical structure, featuring a substituted pyrazole ring with a reactive aldehyde group, makes it a valuable building block in medicinal chemistry. The performance of this compound, particularly its solubility and the reactivity of the formyl group, is highly dependent on the surrounding solvent environment. Understanding these solvent effects is paramount for optimizing reaction conditions, improving yields, and ensuring the purity of the final products.
Comparative Analysis of Performance in Different Solvent Systems
The choice of solvent can dramatically impact the solubility, stability, and reactivity of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This section provides a comparative overview of its performance in common laboratory solvents, categorized by their polarity.
Solubility Profile
The solubility of a compound is a fundamental property that dictates its utility in solution-phase chemistry. The table below summarizes the qualitative solubility of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in a range of solvents.
Solvent Category
Solvent
Dielectric Constant (ε) at 20°C
Solubility
Rationale for Performance
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
47.2
Good
The high polarity and aprotic nature of DMSO effectively solvate the polar pyrazole ring and the carbonyl group, leading to good solubility.
Acetone
20.7
Good
Acetone's moderate polarity is sufficient to dissolve the compound, making it a suitable solvent for reactions and purification.
Acetonitrile
37.5
Moderate
While polar, acetonitrile is a weaker solvent for this compound compared to DMSO and acetone, likely due to less favorable interactions with the solute.
Polar Protic
Ethanol
24.6
Moderate (Good for recrystallization)
The hydroxyl group of ethanol can engage in hydrogen bonding, and its overall polarity allows for dissolution, especially at elevated temperatures, making it an excellent choice for recrystallization.
Methanol
32.7
Moderate
Similar to ethanol, methanol can dissolve the compound, with solubility increasing with temperature.
Water
80.1
Poor
The largely organic and non-polar structure of the molecule, despite the presence of heteroatoms, results in poor solubility in highly polar water.
Non-Polar
Dichloromethane (DCM)
9.1
Moderate
The moderate polarity of DCM allows for the dissolution of the compound, making it useful for extractions and chromatography.
Toluene
2.4
Poor
The low polarity of toluene results in weak interactions with the polar functional groups of the pyrazole derivative, leading to poor solubility.
Hexane
1.9
Insoluble
As a non-polar alkane, hexane is unable to effectively solvate the polar regions of the molecule, rendering it insoluble.
Expert Insight: The excellent solubility in polar aprotic solvents like DMSO and acetone is attributed to strong dipole-dipole interactions between the solvent and the polar pyrazole core and the carbonyl group of the aldehyde. For synthetic transformations, particularly those involving nucleophilic additions to the aldehyde, aprotic solvents are often preferred to avoid solvent participation in the reaction. Ethanol's utility in recrystallization highlights the importance of temperature-dependent solubility for purification.
Stability in Different Solvent Systems
The stability of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is crucial for its storage and use in multi-step syntheses. While specific degradation kinetics are not extensively reported in the literature, its stability can be inferred from its synthetic applications.
Inert Solvents: In aprotic and non-polar solvents such as DMSO, acetone, dichloromethane, and toluene, the compound is generally stable under typical reaction conditions (room temperature to moderate heating).
Protic Solvents: In protic solvents like ethanol and methanol, the aldehyde group may be susceptible to the formation of hemiacetals or acetals, especially in the presence of acid or base catalysts. However, for many synthetic procedures, this is a reversible process and does not significantly impede reactivity.
Aqueous Systems: Prolonged exposure to aqueous environments, particularly at non-neutral pH, may lead to hydrolysis or other degradation pathways, although specific data is limited.
Self-Validating System for Stability Assessment: To ensure the integrity of the compound in a chosen solvent for a prolonged experiment, it is recommended to perform a preliminary stability study. This can be achieved by dissolving the compound in the solvent of interest and monitoring its purity over time using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).
Reactivity and Solvent Effects
The solvent can play a significant role in the reactivity of the aldehyde functional group in 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
Condensation Reactions: The formation of imines (Schiff bases) through condensation with primary amines is a common reaction for this compound. Polar aprotic solvents like ethanol are frequently used for these reactions. The solvent's ability to solvate the reactants and intermediates, without directly participating in the reaction, is key.
Nucleophilic Additions: Reactions involving nucleophiles attacking the carbonyl carbon are influenced by the solvent's ability to stabilize charged intermediates. Polar aprotic solvents can accelerate these reactions by solvating the cation while leaving the nucleophile relatively "bare" and more reactive.
Vilsmeier-Haack Reaction: The synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde itself is often carried out using a Vilsmeier-Haack reaction, which involves polar aprotic solvents like dimethylformamide (DMF).
Causality in Experimental Choices: The selection of a solvent for a particular reaction is not arbitrary. For instance, in a reaction where water is a byproduct, using a solvent that allows for its removal (e.g., toluene with a Dean-Stark apparatus) can drive the equilibrium towards the product. Conversely, for reactions requiring high temperatures, a solvent with a high boiling point like DMF or DMSO is necessary.
Comparison with Alternative Compounds
While 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a versatile reagent, other pyrazole aldehydes can be considered for specific applications.
Alternative Compound
Structural Difference
Potential Performance Differences
4-Formylpyrazole
Lacks the chloro, methyl, and phenyl substituents.
Likely to be more soluble in polar protic solvents due to its smaller size and lack of a large hydrophobic phenyl group. The electronic properties of the aldehyde will also differ, potentially affecting its reactivity.
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Phenyl group is replaced by a methyl group.
The absence of the bulky and hydrophobic phenyl group may increase its solubility in a wider range of solvents. The reactivity of the aldehyde might be subtly different due to the change in electronic effects from the N-substituent.
3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Lacks the 5-chloro substituent.
The absence of the electron-withdrawing chloro group will make the aldehyde slightly less electrophilic and may alter its reactivity in nucleophilic addition reactions. Solubility is expected to be similar to the parent compound.
Expert Recommendation: The choice of a pyrazole aldehyde should be guided by the specific synthetic target and the desired electronic properties of the final molecule. 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde offers a good balance of reactivity and synthetic accessibility.
Experimental Protocols
To provide practical guidance, this section details step-by-step methodologies for key experiments related to the performance of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
Protocol for Determination of Qualitative Solubility
This protocol provides a standardized method for assessing the qualitative solubility of the compound in various solvents.
Add approximately 10 mg of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde to a clean, dry test tube.
Add 1 mL of the selected solvent to the test tube.
Vortex the mixture vigorously for 30 seconds.
Visually inspect the solution for any undissolved solid.
If the solid has dissolved completely, the compound is considered "soluble."
If some solid remains, the compound is "sparingly soluble."
If the solid does not appear to have dissolved at all, it is "insoluble."
For sparingly soluble compounds, gently warm the mixture to observe if solubility increases with temperature.
Protocol for Stability Assessment using HPLC
This protocol outlines a stability-indicating HPLC method to assess the degradation of the compound in a given solvent over time.
Instrumentation:
HPLC system with a UV detector
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
Procedure:
Preparation of Standard Solution: Accurately weigh and dissolve a known amount of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in the mobile phase to prepare a stock solution of known concentration.
Preparation of Sample Solution: Dissolve a known amount of the compound in the solvent to be tested to achieve a similar concentration as the standard solution.
Initial Analysis (T=0): Inject the sample solution into the HPLC system and record the chromatogram. The peak area of the main compound is the initial value.
Incubation: Store the sample solution under the desired conditions (e.g., room temperature, elevated temperature, protected from light).
Time-Point Analysis: At specified time intervals (e.g., 1, 6, 24, 48 hours), inject an aliquot of the stored sample solution into the HPLC system and record the chromatogram.
Data Analysis: Compare the peak area of the main compound at each time point to the initial peak area. A significant decrease in the peak area or the appearance of new peaks indicates degradation. The percentage of remaining compound can be calculated as: (Peak Area at T=x / Peak Area at T=0) * 100.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate key workflows and relationships.
Caption: Experimental workflows for solubility and stability assessment.
Caption: Relationship between solvent type and performance metrics.
Conclusion
The performance of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is intricately linked to the properties of the solvent system in which it is used. Polar aprotic solvents like DMSO and acetone offer excellent solubility, making them ideal for a range of synthetic applications. Polar protic solvents, particularly ethanol, are well-suited for purification via recrystallization. A thorough understanding of these solvent effects, guided by the principles and protocols outlined in this guide, will empower researchers to make informed decisions, leading to optimized experimental outcomes in their drug discovery and development endeavors.
Operational Executive Summary 5-Chloro-1-methylpyrazol-4-ol is a halogenated heterocyclic intermediate frequently employed in pharmaceutical synthesis. Its disposal requires strict adherence to halogenated organic waste...
Author: BenchChem Technical Support Team. Date: February 2026
Operational Executive Summary
5-Chloro-1-methylpyrazol-4-ol is a halogenated heterocyclic intermediate frequently employed in pharmaceutical synthesis. Its disposal requires strict adherence to halogenated organic waste protocols due to the presence of the chlorine atom on the pyrazole ring. Improper disposal (e.g., mixing with non-halogenated solvents or drain disposal) poses significant environmental risks, including the formation of dioxins during incomplete combustion and aquatic toxicity.
Core Directive: Treat all waste streams containing this compound as Hazardous Halogenated Organic Waste . Do not dilute down the drain.
Chemical Safety & Hazard Profile
Before initiating disposal, the waste generator must understand the specific hazards that dictate the handling protocol. While specific SDS data for this exact isomer may be limited, structural analogs (chlorinated pyrazoles and phenols) establish the following baseline hazards:
Property
Classification
Operational Implication
Chemical Class
Halogenated Heterocycle
Must be incinerated at high temperatures (>1100°C) to prevent dioxin formation.
Physical State
Solid (likely crystalline)
Dispose of as solid hazardous waste unless dissolved in solvent.
Primary Hazards
Irritant (H315, H319), Toxic (H302)
PPE Mandatory: Nitrile gloves, safety goggles, lab coat.
Reactivity
Incompatible with Strong Oxidizers
Segregation: Do not mix with nitric acid, perchlorates, or peroxides in waste streams.[1]
Environmental
Aquatic Toxicity (H412)
Zero Discharge: Absolutely no drain disposal.
Technical Insight: The hydroxyl group at the C4 position adds phenolic character, making the compound potentially sensitive to pH changes. However, the chlorine at C5 stabilizes the ring, necessitating high-energy thermal destruction.
Pre-Disposal Segregation & Packaging
Effective disposal begins at the bench. You must segregate waste streams before they leave the fume hood to ensure downstream compliance and safety.
A. Solid Waste (Pure Compound or Contaminated Solids)
Material: Expired powder, filter cakes, contaminated paper towels, gloves.
Double-bag the solid in clear polyethylene bags if the material is fine dust to prevent dispersion.
Place the sealed bag into the HDPE waste jar.
Ensure the lid is screw-tight; do not use snap-caps.
B. Liquid Waste (Mother Liquors & Rinsates)
Material: Reaction solvents (DCM, Ethyl Acetate, Methanol) containing the compound.
Container: Safety jerrycan (HDPE or Stainless Steel) specifically marked for Halogenated Solvents .
Critical Segregation Rule:
Do NOT mix with acid waste (risk of exothermic reaction or gas evolution).[1][2]
Do NOT mix with non-halogenated waste streams if your facility separates them (halogenated waste disposal is significantly more expensive; mixing increases total cost).
Disposal Decision Logic (Workflow)
The following diagram illustrates the decision-making process for disposing of 5-Chloro-1-methylpyrazol-4-ol, ensuring compliance with EPA (RCRA) and EU waste regulations.
Figure 1: Decision logic for segregating and packaging halogenated pyrazole waste. Note that even non-halogenated solvents become "halogenated waste" once this compound is dissolved in them.
Detailed Disposal Methodologies
Step 1: Container Selection & Labeling
Regulatory Requirement: Under RCRA (USA) and similar EU directives, containers must be compatible with the contents and remain closed unless adding waste.
Action: Use amber glass or HDPE containers. Avoid metal containers if the waste stream is acidic.
Labeling: The label must explicitly state "Halogenated Organic." Do not use vague terms like "Chemical Waste." List "5-Chloro-1-methylpyrazol-4-ol" as a constituent.
Step 2: Triple Rinse Protocol (Empty Containers)
Empty reagent bottles that contained the pure substance must be legally "empty" before disposal as trash or glass recycling.
Rinse 1: Add a small volume of compatible solvent (e.g., Methanol or Acetone) to the bottle. Cap and shake well. Decant into the Halogenated Liquid Waste container.
Rinse 2: Repeat.
Rinse 3: Repeat.
Deface Label: Cross out the chemical name and hazard warnings.
Disposal: Place the dry, rinsed bottle in the laboratory glass recycling or trash, depending on institutional policy.
Step 3: Final Destruction (Facility Level)
Method: High-Temperature Incineration.
Mechanism: The waste management facility will incinerate the material at temperatures exceeding 1100°C with a residence time of at least 2 seconds.
Reasoning: This ensures the complete destruction of the chlorinated ring and captures the resulting HCl gas in scrubbers, preventing the release of polychlorinated dibenzodioxins (PCDDs) into the atmosphere [1].
Emergency Spill Response
In the event of a spill outside the fume hood:
Evacuate & Ventilate: Clear the immediate area.[3]
PPE Up: Wear double nitrile gloves, lab coat, and a half-mask respirator with organic vapor/acid gas cartridges if dust/vapors are present.
Containment:
Solids: Cover with wet paper towels to prevent dust generation. Scoop into a waste bag.
Liquids: Use a universal absorbent (e.g., vermiculite or commercial spill pads). Do not use combustible materials like sawdust if the solvent is flammable.
Decontamination: Scrub the surface with a soap/water solution. Collect all cleanup materials as Solid Hazardous Waste .
References
United States Environmental Protection Agency (EPA). (2023). Hazardous Waste Combustion. Retrieved from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]